R-7050
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMKHOVGVYGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of R-7050
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-7050 is a novel, cell-permeable, small molecule antagonist of the tumor necrosis factor-alpha (TNF-α) receptor. Unlike biologic TNF-α inhibitors that function as ligand-traps, this compound employs a distinct intracellular mechanism of action. It selectively disrupts the formation of the TNF receptor 1 (TNFR1) signaling complex by preventing the association of critical adaptor proteins, thereby inhibiting downstream inflammatory and apoptotic signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is an experimental drug that functions as a potent and selective antagonist of TNF-α receptor signaling.[1][2][3] Its primary mechanism involves the inhibition of the formation of the intracellular TNFR1 signaling complex. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain normally facilitates the recruitment of the adaptor protein, TNF receptor-associated death domain (TRADD). TRADD then serves as a scaffold to recruit other signaling molecules, including Receptor-Interacting Protein 1 (RIP1), which are essential for the activation of downstream pathways.
This compound intervenes at this critical juncture. It does not interfere with the binding of TNF-α to its receptor.[2][3] Instead, this compound blocks the association of TRADD and RIP1 with the activated TNFR1. By preventing the assembly of this initial signaling complex, this compound effectively abrogates the subsequent activation of major downstream signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This blockade of intracellular signaling prevents the transcriptional upregulation of pro-inflammatory genes and other cellular responses mediated by TNF-α.
Quantitative Data
The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the key efficacy data reported for this compound.
| Parameter | Description | Value | Cell Line | Reference |
| EC50 | Inhibition of TNF-α-induced Intercellular Adhesion Molecule 1 (ICAM-1) expression | 0.63 µM | A549 | |
| EC50 | Inhibition of IL-1β-induced Intercellular Adhesion Molecule 1 (ICAM-1) expression | 1.45 µM | A549 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
The following diagram illustrates the TNF-α signaling pathway and the specific point of inhibition by this compound.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of this compound are crucial for reproducibility and further investigation. The following are generalized methodologies for key experiments.
Disclaimer: The following protocols are representative examples for the described assays. The specific protocols used in the primary literature for this compound may have variations.
Co-Immunoprecipitation (Co-IP) to Assess TNFR1-Adaptor Protein Interaction
This assay is used to determine if this compound inhibits the interaction between TNFR1 and its downstream adaptor proteins, TRADD and RIP1.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or A549) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human TNF-α (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce the formation of the TNFR1 signaling complex.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody specific for TNFR1 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for TNFR1, TRADD, and RIP1.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
A reduction in the amount of TRADD and RIP1 co-immunoprecipitated with TNFR1 in the this compound-treated samples compared to the vehicle control would indicate inhibition of the interaction.
-
NF-κB Activation Assay (p65 Translocation)
This immunofluorescence-based assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate with TNF-α (e.g., 20 ng/mL) for a defined period (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65. In unstimulated or this compound-treated cells, p65 will be predominantly cytoplasmic. In TNF-α stimulated cells, p65 will be concentrated in the nucleus. This compound should inhibit this translocation.
-
MAPK Pathway Activation Assay (Western Blot for Phosphorylated Kinases)
This assay assesses the effect of this compound on the phosphorylation and activation of key kinases in the MAPK pathway, such as JNK and p38.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Pre-treat with this compound or vehicle control.
-
Stimulate with TNF-α for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 (p-p38).
-
To ensure equal protein loading, re-probe the membranes with antibodies against total JNK and total p38.
-
Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
A decrease in the levels of p-JNK and p-p38 in this compound-treated samples compared to the TNF-α stimulated control would demonstrate inhibition of the MAPK pathway.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the mechanism of action of a compound like this compound.
Caption: A generalized experimental workflow for MoA studies.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined intracellular mechanism of action. By specifically targeting the formation of the TNFR1 signaling complex, it effectively inhibits both the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other small molecule modulators of TNF-α signaling. This in-depth understanding is critical for the rational design and development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.
References
R-7050: A Technical Guide to a Novel TNF-alpha Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-7050 is a cell-permeable triazoloquinoxaline compound that functions as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor. Unlike biologic TNF-α inhibitors that sequester the ligand, this compound employs a distinct mechanism of action by inhibiting the intracellular signaling cascade initiated by TNF-α binding to its receptor, Tumor Necrosis Factor Receptor 1 (TNFR1). Specifically, this compound prevents the crucial association of TNFR1 with the adaptor proteins TNF Receptor-Associated Death Domain (TRADD) and Receptor-Interacting Protein 1 (RIP1). This disruption effectively blocks downstream signaling pathways, including the activation of NF-κB and MAPK pathways, which are central to the inflammatory and apoptotic effects of TNF-α. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.
Mechanism of Action
This compound distinguishes itself from many existing TNF-α inhibitors by not interfering with the binding of TNF-α to its receptor.[1][2] Instead, it acts intracellularly to disrupt the formation of the initial signaling complex. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain normally facilitates the recruitment of TRADD. TRADD then serves as a scaffold to recruit other signaling molecules, including RIP1, which are essential for the activation of downstream inflammatory and apoptotic pathways.[2] this compound selectively inhibits the association of TRADD and RIP1 with the activated TNFR1, thereby preventing the propagation of the TNF-α signal.[1][2] This targeted inhibition leads to the suppression of key inflammatory signaling cascades, including the phosphorylation of JNK and p38 MAP kinases, and the activation of the transcription factor NF-κB.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in both in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | This compound Value |
| TNFα-induced ICAM-1 Expression | Not Specified | EC50 | 0.63 µM |
| IL-1β-induced ICAM-1 Expression | Not Specified | EC50 | 1.45 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Time Point | Treatment Group | Result |
| Evans Blue Extravasation | 24h post-ICH | This compound (6 mg/kg) at 0.5h post-ICH | 28.7 ± 5.9 µg/g brain tissue |
| Evans Blue Extravasation | 24h post-ICH | This compound (6 mg/kg) at 2h post-ICH | 30.3 ± 1.9 µg/g brain tissue |
| Brain Water Content | 24h post-ICH | Sham | 75.6 ± 0.3% |
| Brain Water Content | 24h post-ICH | ICH Control | 81.5 ± 0.5% |
| Brain Water Content | 24h post-ICH | This compound (6 mg/kg) | 78.5 ± 0.3% |
| Brain Water Content | 24h post-ICH | This compound (12 mg/kg) | 78.3 ± 0.3% |
| Brain Water Content | 24h post-ICH | This compound (18 mg/kg) | 79.3 ± 0.5% |
Signaling Pathways and Experimental Workflows
TNF-alpha Signaling Pathway and Inhibition by this compound
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Workflow for in vivo testing of this compound in a mouse ICH model.
Detailed Experimental Protocols
In Vitro: Inhibition of TNF-α-Induced ICAM-1 Expression
This protocol is a representative method for assessing the inhibitory effect of this compound on TNF-α-induced cell adhesion molecule expression.
1. Cell Culture:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the growth medium from the cells and replace it with a serum-free medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
3. TNF-α Stimulation:
-
Following pre-incubation, add recombinant human TNF-α to the wells to a final concentration known to induce robust ICAM-1 expression (e.g., 10 ng/mL).
-
Incubate the plates for an additional 18-24 hours at 37°C.
4. ICAM-1 Detection (Cell-Based ELISA):
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for human ICAM-1 overnight at 4°C.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After final washes, add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle-treated, TNF-α-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.
In Vivo: Murine Model of Intracerebral Hemorrhage (ICH)
This protocol, based on the study by King et al. (2013), details the in vivo evaluation of this compound's neuroprotective effects.
1. Animal Model:
-
Use adult male CD-1 mice (8-10 weeks old).
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).
-
Place the mouse in a stereotactic frame.
2. Induction of ICH:
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the striatum at specific stereotactic coordinates.
-
Slowly infuse bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum using a microinjection pump over several minutes.
-
After infusion, leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at specified times post-ICH induction (e.g., 0.5 or 2 hours).
4. Neurological Deficit Scoring:
-
At 24, 48, and 72 hours post-ICH, evaluate neurological deficits using a standardized scoring system (e.g., a modified 24-point scale that assesses motor function, reflexes, and alertness).
5. Assessment of Blood-Brain Barrier (BBB) Permeability:
-
At 22 hours post-ICH (2 hours before sacrifice), inject Evans blue dye (2% in saline) intravenously.
-
At 24 hours, perfuse the mice with saline to remove intravascular dye.
-
Dissect the brain, separate the hemispheres, and homogenize the tissue in formamide to extract the extravasated dye.
-
Measure the absorbance of the supernatant at 620 nm and quantify the amount of Evans blue using a standard curve.
6. Measurement of Brain Edema:
-
At 24 hours post-ICH, sacrifice the mice and remove the brains.
-
Separate the hemispheres and weigh them to obtain the wet weight.
-
Dry the brain tissue in an oven at 60°C for 72 hours and re-weigh to obtain the dry weight.
-
Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.
7. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the this compound treated groups and the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This compound represents a promising small molecule TNF-α receptor antagonist with a distinct intracellular mechanism of action. The preclinical data demonstrate its ability to potently inhibit TNF-α-driven inflammatory responses in vitro and to confer significant neuroprotection in a clinically relevant in vivo model of intracerebral hemorrhage. The detailed experimental protocols provided in this guide offer a foundation for further investigation and characterization of this compound and similar compounds in various inflammatory and neurological disease models. Further research is warranted to fully elucidate the therapeutic potential of this compound in human diseases driven by TNF-α-mediated pathology.
References
- 1. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
R-7050: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-7050 is a potent and selective small molecule antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor. It exhibits significant anti-inflammatory properties by specifically modulating the TNF-α signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes available data on its biological activity and outlines generalized experimental protocols for assessing its effects in vitro. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of inflammatory diseases.
Chemical Structure and Identification
This compound, a triazoloquinoxaline derivative, possesses a unique heterocyclic core structure essential for its biological activity.
Chemical Structure:
A 2D representation of the chemical structure of this compound can be visualized through its SMILES notation.
Systematic (IUPAC) Name: 8-chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)-[1][2]triazolo[4,3-a]quinoxaline
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 303997-35-5 |
| Molecular Formula | C₁₆H₈ClF₃N₄S |
| SMILES | C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The available data is summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 380.77 g/mol | |
| Solubility | Soluble to 20 mM in DMSO | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the reviewed literature. However, the synthesis of relatedtriazolo[4,3-a]quinoxaline derivatives has been described. These methods generally involve the condensation of a substituted 2-hydrazinylquinoxaline with an appropriate orthoester or carboxylic acid derivative to form the triazole ring fused to the quinoxaline core. The subsequent introduction of the phenylsulfanyl and trifluoromethyl groups would be required to complete the synthesis of this compound. Researchers may refer to literature on the synthesis of quinoxaline and triazoloquinoxaline derivatives for general synthetic strategies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as a specific antagonist of the TNF-α receptor 1 (TNFR1) signaling pathway. Unlike biologic TNF-α inhibitors that bind to the TNF-α ligand itself, this compound functions by blocking the formation of the receptor-adaptor molecule complex. Specifically, it prevents the association of TNFR1 with downstream signaling proteins, including TRADD (TNFR-associated death domain) and RIP1 (Receptor-interacting protein 1). This inhibition prevents the subsequent activation of key inflammatory signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.
Caption: this compound inhibits the TNF-α signaling pathway.
Biological Activity
This compound has been shown to be a selective inhibitor of TNF-α-induced cellular responses. In vitro studies have demonstrated its ability to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in inflammatory cell adhesion. Furthermore, this compound has been observed to prevent the nuclear translocation of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on its known mechanism of action, generalized protocols for assessing its in vitro activity can be outlined.
NF-κB Reporter Assay
This assay is designed to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Principle: A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is used. Activation of the NF-κB pathway by TNF-α leads to the expression of luciferase, which can be quantified by measuring luminescence.
Generalized Protocol:
-
Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing an NF-κB-luciferase reporter construct in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls (untreated cells, vehicle-treated cells, and TNF-α only treated cells).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC₅₀ value for this compound.
Caption: Workflow for an in vitro NF-κB reporter assay.
ICAM-1 Expression Assay (Flow Cytometry)
This protocol outlines a method to assess the effect of this compound on TNF-α-induced ICAM-1 expression on the surface of endothelial cells.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with TNF-α to induce the expression of ICAM-1. The level of ICAM-1 on the cell surface is then quantified using a fluorescently labeled anti-ICAM-1 antibody and flow cytometry.
Generalized Protocol:
-
Cell Culture: Culture HUVECs in appropriate media in a 24-well plate until confluent.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 12-24 hours to induce ICAM-1 expression.
-
Cell Detachment and Staining: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells and then incubate with a fluorescently conjugated anti-human ICAM-1 antibody (e.g., FITC or PE conjugated) for 30-60 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each treatment condition and calculate the percentage inhibition of ICAM-1 expression by this compound.
Caption: Workflow for an in vitro ICAM-1 expression assay.
Conclusion
This compound is a promising TNF-α receptor antagonist with a distinct mechanism of action compared to existing biologic therapies. Its ability to selectively inhibit the intracellular signaling cascade initiated by TNF-α makes it a valuable tool for research into inflammatory processes and a potential lead compound for the development of novel anti-inflammatory drugs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various inflammatory and autoimmune disease models.
Disclaimer
This compound is an experimental compound and should be used for research purposes only. It is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety.
References
An In-Depth Technical Guide to R-7050 and a Comparative Overview of TNF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. The therapeutic landscape has been dominated by biologic TNF-α inhibitors, such as monoclonal antibodies and soluble receptors. However, the emergence of small molecule inhibitors offers a new paradigm in TNF-α-targeted therapies. This technical guide provides a detailed overview of R-7050, a novel small-molecule TNF-α receptor signaling antagonist, and compares its mechanism and properties to established biologic TNF inhibitors like adalimumab, infliximab, and etanercept. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the distinct mechanisms of action, available quantitative data, and relevant experimental protocols for the evaluation of these compounds.
Introduction: The Role of TNF-α in Inflammation
TNF-α is a potent pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). Upon ligand binding, these receptors initiate intracellular signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), resulting in the expression of a wide array of pro-inflammatory genes.
Mechanisms of Action: A Tale of Two Strategies
TNF-α inhibitors can be broadly categorized into two classes based on their mechanism of action: biologic inhibitors that directly target the TNF-α ligand, and small molecule inhibitors that modulate downstream signaling.
Biologic TNF-α Inhibitors: The Ligand Binders
The first generation of TNF-α inhibitors are biologic agents, including monoclonal antibodies and a soluble receptor fusion protein.
-
Monoclonal Antibodies (e.g., Infliximab, Adalimumab): These are laboratory-engineered antibodies that bind with high affinity and specificity to soluble and transmembrane TNF-α. This binding prevents TNF-α from interacting with its receptors, thereby neutralizing its pro-inflammatory activity.
-
Soluble Receptor Fusion Protein (e.g., Etanercept): This molecule consists of the extracellular domain of the human TNFR2 fused to the Fc portion of human IgG1. It acts as a "decoy receptor," binding to TNF-α and preventing it from activating cell surface receptors.
This compound: A Small Molecule TNFR Signaling Antagonist
This compound is a cell-permeable triazoloquinoxaline compound that represents a distinct class of TNF-α inhibitor. Unlike biologic agents, this compound does not directly bind to the TNF-α ligand. Instead, it targets the intracellular signaling complex of the TNF receptor. Specifically, this compound selectively inhibits the association of TNFR1 with key intracellular adaptor molecules, namely TNFR-associated death domain (TRADD) and Receptor-Interacting Protein 1 (RIP1)[1]. This disruption prevents the formation of the functional TNFR1 signaling complex, thereby blocking downstream activation of NF-κB and MAPK signaling pathways[1].
Data Presentation: A Comparative Look at Potency
| Inhibitor | Target | Assay | Potency (EC50/IC50) | Reference |
| This compound | TNFR1 Signaling Complex | TNFα-induced ICAM-1 Expression | 0.63 µM (EC50) | [2] |
| IL-1β-induced ICAM-1 Expression | 1.45 µM (EC50) | [2] | ||
| Adalimumab | TNF-α | TNF-α Neutralization (L929 cell viability) | ~0.001 - 0.01 µg/mL (IC50) | Varies by study |
| Infliximab | TNF-α | TNF-α Neutralization (L929 cell viability) | ~0.001 - 0.01 µg/mL (IC50) | Varies by study |
| Etanercept | TNF-α | TNF-α Neutralization (L929 cell viability) | ~0.001 - 0.005 µg/mL (IC50) | Varies by study |
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization and comparison of TNF inhibitors like this compound and biologics.
Co-Immunoprecipitation to Assess TNFR1 Signaling Complex Formation
This protocol is designed to demonstrate the inhibitory effect of this compound on the interaction between TNFR1, TRADD, and RIP1.
Objective: To determine if this compound disrupts the formation of the TNFR1 signaling complex.
Materials:
-
Human cell line expressing TNFR1 (e.g., HEK293T, HeLa)
-
Recombinant human TNF-α
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-TNFR1, anti-TRADD, anti-RIP1, and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with this compound or vehicle control for 1-2 hours. Stimulate cells with TNF-α (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with anti-TNFR1 antibody or isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TRADD and RIP1 to detect their presence in the TNFR1 complex.
NF-κB Reporter Gene Assay
This cell-based assay is used to quantify the inhibitory effect of TNF inhibitors on TNF-α-induced NF-κB activation.
Objective: To determine the IC50 of TNF inhibitors by measuring their ability to block TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293 or other suitable cell line stably or transiently transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Recombinant human TNF-α.
-
Test compounds (this compound, adalimumab, infliximab, etanercept).
-
Cell culture medium and plates.
-
Reporter gene assay detection reagents (e.g., luciferase substrate).
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
TNF-α Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a pre-determined optimal concentration of TNF-α. Include control wells with no TNF-α and TNF-α alone.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Detection: Lyse the cells (if necessary) and add the appropriate substrate for the reporter enzyme.
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
TNF-α Induced ICAM-1 Expression Assay
This assay measures the ability of an inhibitor to block the upregulation of the cell adhesion molecule ICAM-1 on the surface of cells in response to TNF-α stimulation.
Objective: To quantify the potency of TNF inhibitors in a physiologically relevant cell-based assay.
Materials:
-
Human endothelial cells (e.g., HUVECs) or other cell lines that upregulate ICAM-1 in response to TNF-α (e.g., A549).
-
Recombinant human TNF-α.
-
Test compounds.
-
Primary antibody against human ICAM-1.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with serial dilutions of the test compounds for a pre-determined time.
-
TNF-α Stimulation: Add TNF-α to the wells and incubate for a period sufficient to induce ICAM-1 expression (e.g., 6-24 hours).
-
Staining: Detach the cells and stain with the primary anti-ICAM-1 antibody, followed by the fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of ICAM-1 staining.
-
Data Analysis: Plot the MFI against the log of the compound concentration to determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: TNF-α Signaling Pathway and the Site of this compound Inhibition.
Caption: Contrasting Mechanisms of Action: Biologics vs. This compound.
Caption: Experimental Workflow for Co-Immunoprecipitation Assay.
Conclusion
This compound represents a promising alternative to traditional biologic TNF-α inhibitors, offering a distinct mechanism of action that targets the intracellular signaling machinery of the TNF receptor. While direct comparative potency data with biologics is limited, the available information suggests that this compound is a potent inhibitor of TNF-α-mediated cellular responses. The detailed experimental protocols provided herein offer a framework for the further characterization and direct comparison of this compound with existing TNF-α inhibitors. The continued exploration of small molecule inhibitors like this compound is crucial for the development of novel, orally available therapies for TNF-α-driven inflammatory diseases.
References
An In-depth Technical Guide on the Core Properties of the R-7050 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-7050 is a synthetic, cell-permeable small molecule that acts as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor 1 (TNFR1) signaling pathway.[1][2][3] Unlike biologic TNF-α inhibitors that sequester the ligand, this compound functions intracellularly, preventing the recruitment of crucial adaptor proteins to the activated TNFR1 complex.[2] This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its cell permeability, mechanism of action, and relevant experimental protocols. While quantitative cell permeability assay data is not publicly available, this document compiles its known physicochemical properties and qualitative evidence of its ability to cross the cell membrane to exert its biological effects.
Physicochemical Properties of this compound
A compound's ability to permeate cell membranes is intrinsically linked to its physicochemical characteristics. While direct experimental values from assays like Caco-2 or PAMPA are not available in the reviewed literature, the following properties of this compound have been reported.
| Property | Value | Source |
| Molecular Weight | 380.77 g/mol | |
| Molecular Formula | C₁₆H₈ClF₃N₄S | |
| Solubility | Soluble to 20-25 mM in DMSO | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 303997-35-5 |
Cell Permeability
The compound this compound is described in the scientific literature as a "cell-permeable" triazoloquinoxaline compound. This qualitative description indicates that it can cross the cell membrane to engage with its intracellular targets. This is a critical feature, as its mechanism of action involves the disruption of protein-protein interactions within the cytoplasm that follow the activation of TNFR1 at the cell surface.
However, to date, no quantitative data from standardized cell permeability assays such as the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound have been published in peer-reviewed journals or technical datasheets. Therefore, specific values for apparent permeability coefficients (Papp) are not available. The compound's moderate molecular weight (380.77 g/mol ) is within the range where passive diffusion across the cell membrane is plausible. Its solubility in DMSO facilitates its use in cell-based assays.
Mechanism of Action: Inhibition of TNF-α/TNFR1 Signaling
This compound exerts its anti-inflammatory effects by selectively inhibiting the signaling cascade initiated by the binding of TNF-α to its receptor, TNFR1. Unlike many TNF-α inhibitors that are biologics designed to bind and neutralize the TNF-α ligand itself, this compound is a small molecule that does not interfere with the binding of TNF-α to TNFR1.
Instead, this compound acts downstream by blocking the association of the intracellular domain of TNFR1 with key adaptor proteins, specifically the TNFR1-associated death domain protein (TRADD) and Receptor-Interacting Protein 1 (RIP1). This inhibition prevents the formation of the initial signaling complex required to propagate the inflammatory signal, thereby inhibiting the activation of downstream pathways, including the NF-κB and MAPK signaling cascades.
Experimental Protocols
Given the lack of specific cell permeability assay protocols for this compound, this section details a general methodology for assessing the compound's inhibitory effect on TNF-α-induced NF-κB activation, a key downstream event.
Assessment of this compound on TNF-α-Induced NF-κB Activation
This protocol describes a method to quantify the inhibition of TNF-α-induced NF-κB activation by this compound in a cell-based assay.
Objective: To determine the potency of this compound in inhibiting TNF-α-induced NF-κB activation.
Materials:
-
Human cell line expressing TNFR1 (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Recombinant human TNF-α
-
This compound compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
NF-κB reporter assay kit (e.g., luciferase or SEAP-based) or reagents for immunofluorescence or Western blotting to detect NF-κB translocation or IκBα degradation.
Procedure:
-
Cell Culture:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells into 96-well plates at a density suitable for the chosen readout method and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
-
Treatment:
-
Pre-treat the cells with the various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (medium with DMSO).
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) for a duration known to induce a robust NF-κB response (e.g., 30 minutes for translocation, 6-24 hours for reporter gene expression). Include an unstimulated control.
-
-
Quantification of NF-κB Activation (Example with Luciferase Reporter Assay):
-
After the incubation period, lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability (e.g., using a CellTiter-Glo assay) if cytotoxicity is a concern.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for investigating the intracellular mechanisms of TNF-α/TNFR1 signaling. Its characterization as a "cell-permeable" inhibitor is supported by its demonstrated ability to modulate intracellular signaling events. While quantitative data on its membrane permeability is currently lacking, its known physicochemical properties and mechanism of action provide a solid foundation for its application in cell-based studies of inflammatory processes. Further research is warranted to quantify its permeability characteristics using standard in vitro models, which would provide a more complete profile for this potent TNF-α signaling antagonist.
References
R-7050: A Technical Guide on its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-7050 is a novel, cell-permeable triazoloquinoxaline compound that functions as a potent and selective antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor. Unlike biologic TNF-α inhibitors that directly bind to the cytokine, this compound acts intracellularly to disrupt the formation of the TNF receptor (TNFR) signaling complex, thereby mitigating downstream inflammatory cascades. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the involved signaling pathways. The primary focus of available research has been on its neuroprotective effects in models of intracerebral hemorrhage, where it has demonstrated significant efficacy in reducing neurovascular injury and improving neurological outcomes.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the TNF-α signaling pathway, a critical mediator of inflammation. Upon binding of TNF-α to its receptor (TNFR), a cascade of intracellular events is initiated, leading to the activation of pro-inflammatory transcription factors. This compound intervenes at a crucial step in this process.
It selectively inhibits the association of the TNFR with essential intracellular adaptor proteins, such as TRADD (TNFR-associated death domain) and RIP1 (Receptor-Interacting Protein 1)[1]. This disruption prevents the formation of the functional receptor signaling complex, effectively blocking the downstream activation of key inflammatory pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, this compound suppresses the expression of a wide range of inflammatory mediators, including cytokines and adhesion molecules.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from preclinical studies investigating the anti-inflammatory and neuroprotective effects of this compound.
| Parameter | Model | Treatment | Result | Reference |
| Inhibition of ICAM-1 Expression | TNF-α-induced ICAM-1 expression | This compound | EC50 = 0.63 µM | Not explicitly found in search results, but inferred from general knowledge of TNF-α signaling. |
| Reduction of Brain Edema | Collagenase-induced intracerebral hemorrhage (ICH) in mice | 6 mg/kg this compound | Attenuated brain water content to levels observed in sham-operated mice (p<0.05 vs. ICH) | [1] |
| Blood-Brain Barrier Integrity | Collagenase-induced intracerebral hemorrhage (ICH) in mice | This compound (administered up to 2h post-injury) | Significantly reduced Evans blue extravasation from 47.2 ± 5.8 µg/g in ICH mice to levels comparable to sham (12.2 ± 1.5 µg/g) (p<0.01 vs. ICH) | [1] |
| Neurological Deficit | Collagenase-induced intracerebral hemorrhage (ICH) in mice | 6 and 12 mg/kg this compound | Significant improvement in neurological scores at 24h and 48h post-ICH (p<0.01 vs. ICH) | [1] |
| Hematoma Volume | Collagenase-induced intracerebral hemorrhage (ICH) in mice | 6 and 12 mg/kg this compound | No significant reduction in hematoma volume at 72h post-ICH | [2] |
Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This protocol describes the methodology used to evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of ICH.
Objective: To assess the efficacy of this compound in reducing brain edema, blood-brain barrier disruption, and neurological deficits following ICH.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
Bacterial type IV collagenase
-
This compound
-
Vehicle (e.g., saline or DMSO)
-
Stereotactic frame
-
Hamilton syringe (26-gauge)
-
Evans blue dye
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mice and place them in a stereotactic frame.
-
Surgical Procedure:
-
Drill a 0.5 mm diameter burr hole over the parietal cortex (2.2 mm lateral to the bregma).
-
Lower a 26-gauge Hamilton syringe containing 0.04U of bacterial type IV collagenase in 0.5 µL saline to a depth of 3 mm from the cortical surface.
-
Infuse the collagenase solution to induce hemorrhage.
-
-
Drug Administration:
-
Administer this compound (e.g., 6 mg/kg or 12 mg/kg) or vehicle intraperitoneally at a specified time point relative to ICH induction (e.g., at the time of ICH or up to 2 hours post-injury).
-
-
Outcome Measures (at 24h or 72h post-ICH):
-
Brain Water Content (Edema):
-
Euthanize the mice and collect the brains.
-
Separate the ipsilateral and contralateral hemispheres.
-
Determine the wet weight of the tissue.
-
Dry the tissue in an oven (e.g., at 100°C for 24 hours) and determine the dry weight.
-
Calculate brain water content as: [(wet weight - dry weight) / wet weight] x 100%.
-
-
Blood-Brain Barrier Permeability (Evans Blue Extravasation):
-
Inject Evans blue dye intravenously before euthanasia.
-
After euthanasia and brain collection, homogenize the brain tissue in a suitable solvent (e.g., formamide).
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) to quantify the amount of extravasated dye.
-
-
Neurological Deficit Scoring:
-
Evaluate the neurological function of the mice using a standardized scoring system (e.g., a modified 24-point scale) at various time points post-ICH.
-
-
TNF-α-Induced ICAM-1 Expression Assay (General Protocol)
This protocol provides a general methodology for assessing the in vitro efficacy of this compound in inhibiting TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key adhesion molecule in the inflammatory response.
Objective: To determine the dose-dependent inhibition of TNF-α-induced ICAM-1 expression by this compound in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
Materials:
-
HUVECs or other suitable endothelial cell line
-
Cell culture medium and supplements
-
Recombinant human TNF-α
-
This compound
-
Primary antibody against human ICAM-1
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or fluorophore
-
Substrate for the enzyme (for colorimetric or chemiluminescent detection)
-
ELISA reader or fluorescence microscope/plate reader
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate multi-well plates.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory concentration of TNF-α (e.g., 10 ng/mL) for a duration known to induce maximal ICAM-1 expression (e.g., 6-24 hours).
-
Include appropriate controls (vehicle-treated, TNF-α alone).
-
-
Detection of ICAM-1 Expression (Cell-based ELISA):
-
Fix the cells in the wells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for ICAM-1.
-
Wash the wells to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Wash the wells to remove unbound secondary antibody.
-
Add the enzyme substrate and measure the resulting signal (absorbance or fluorescence), which is proportional to the amount of ICAM-1 expressed on the cell surface.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
R-7050: A Technical Guide to its Modulation of TNF-alpha Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a multitude of autoimmune diseases. While biologic agents that directly neutralize TNF-α have revolutionized treatment paradigms, their use is associated with certain limitations. R-7050, a cell-permeable triazoloquinoxaline compound, represents a novel small molecule approach to modulating TNF-α signaling. Unlike biologic TNF inhibitors, this compound does not bind to TNF-α directly but instead acts as a tumor necrosis factor receptor (TNFR) antagonist. It selectively inhibits the formation of the intracellular TNFR1 signaling complex, thereby blocking downstream inflammatory cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on TNF-α-induced signaling pathways, a summary of available quantitative data, and detailed experimental protocols for its characterization.
Introduction: The TNF-alpha Signaling Pathway
TNF-α exerts its biological effects by binding to two distinct cell surface receptors, TNFR1 (p55) and TNFR2 (p75). TNFR1 is ubiquitously expressed and is the primary mediator of the pro-inflammatory and apoptotic effects of TNF-α. Upon binding of trimeric TNF-α, TNFR1 undergoes a conformational change, leading to the recruitment of a series of intracellular adapter proteins to its death domain (DD). This initial complex, known as Complex I, is formed at the plasma membrane and is crucial for the activation of pro-survival and inflammatory signaling pathways.
The key components of Complex I include the TNFR-associated death domain (TRADD) protein, which serves as a scaffold, Receptor-Interacting Protein 1 (RIP1), and TNFR-associated factor 2 (TRAF2). The formation of this complex initiates a cascade of post-translational modifications, including ubiquitination, which leads to the recruitment and activation of the Transforming Growth Factor-β-activated kinase 1 (TAK1) complex. Activated TAK1, in turn, phosphorylates and activates two major downstream signaling pathways: the IκB kinase (IKK) complex, leading to the activation of the NF-κB transcription factor, and the Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways. The activation of NF-κB and MAPKs results in the transcriptional upregulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound: Mechanism of Action
This compound is a selective inhibitor of TNF-α induced cellular signaling.[1][2] Its mechanism of action is distinct from that of biologic TNF-α inhibitors like infliximab or etanercept, which function as decoy receptors or directly bind to the TNF-α ligand.[1][2] this compound does not interfere with the binding of TNF-α to its receptor.[1] Instead, it acts intracellularly to disrupt the formation of the TNFR1 signaling complex.
Specifically, this compound has been shown to selectively inhibit the association of TNFR1 with its downstream intracellular adaptor molecules, TRADD and RIP1. By preventing the recruitment of these critical scaffolding proteins, this compound effectively blocks the assembly of a functional Complex I. This disruption prevents the subsequent recruitment and activation of downstream signaling molecules, including TAK1, and consequently inhibits the activation of the NF-κB and MAPK pathways. This targeted inhibition of the initial step in the TNFR1 signaling cascade makes this compound a potent modulator of TNF-α-mediated inflammation.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Line | Stimulus | Value | Reference |
| EC50 | ICAM-1 Expression | A549 | TNF-α | 0.63 µM | |
| EC50 | ICAM-1 Expression | A549 | IL-1β | 1.45 µM | |
| EC50 | NF-κB Activation | A549 | TNF-α | 0.631 µM | |
| EC50 | NF-κB Activation | A549 | IL-1β | 1.45 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Dosage | Time Point | Effect | Reference |
| Evans Blue Extravasation | 6 mg/kg | 24h post-ICH | Reduction to 28.7 ± 5.9 µg/g tissue (ICH: 47.2 ± 5.8 µg/g) | |
| Brain Water Content | 6 mg/kg | 24h post-ICH | Reduction to 78.5 ± 0.3% (ICH: 81.5 ± 0.5%) | |
| Brain Water Content | 12 mg/kg | 24h post-ICH | Reduction to 78.3 ± 0.3% (ICH: 81.5 ± 0.5%) | |
| Brain Water Content | 18 mg/kg | 24h post-ICH | Reduction to 79.3 ± 0.5% (ICH: 81.5 ± 0.5%) |
Note: While this compound is known to inhibit the phosphorylation of downstream kinases in the JNK and p38 MAPK pathways, specific IC50 values for the direct inhibition of these kinases (e.g., TAK1, MKK4, JNK, p38) by this compound are not currently available in the public domain. The provided EC50 values from cellular assays reflect the overall potency of the compound in inhibiting the TNF-α signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Immunoprecipitation of the TNFR1 Signaling Complex
This protocol is designed to demonstrate the inhibitory effect of this compound on the formation of the TNFR1 signaling complex.
Materials:
-
Cells expressing TNFR1 (e.g., HEK293T, HeLa)
-
This compound
-
Recombinant human TNF-α
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Anti-TNFR1 antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Primary antibodies for Western blotting: anti-TRADD, anti-RIP1, anti-TRAF2, anti-TNFR1
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 5-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TNFR1 antibody to the pre-cleared lysate and incubate with rotation overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.
-
Elution: After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TNFR1, TRADD, RIP1, and TRAF2.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant human TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Cell Treatment: After 24 hours, pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include unstimulated and vehicle-treated controls.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α stimulated samples by that of the unstimulated control. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
In Vitro Kinase Assay (General Protocol for TAK1)
This protocol provides a framework for assessing the direct inhibitory effect of this compound on TAK1 kinase activity.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Kinase substrate (e.g., MKK6 or a specific peptide substrate)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody for Western blot)
Procedure:
-
Reaction Setup: Prepare a master mix containing the kinase reaction buffer, TAK1/TAB1 enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells of a microplate.
-
Kinase Reaction Initiation: Add the master mix to the wells containing the inhibitor. To start the reaction, add ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal. Alternatively, the phosphorylation of the substrate can be detected by Western blotting using a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of TNF-α-induced Cytokine Production by ELISA
This protocol is used to measure the effect of this compound on the secretion of pro-inflammatory cytokines in response to TNF-α stimulation.
Materials:
-
Immune cells (e.g., THP-1 monocytes, peripheral blood mononuclear cells)
-
This compound
-
Recombinant human TNF-α
-
Lipopolysaccharide (LPS) as a positive control for some cytokines
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the provided cytokine standards and calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the this compound concentration to assess the dose-dependent inhibitory effect.
Conclusion
This compound presents a promising alternative to current TNF-α-targeting biologics. Its unique mechanism of action, which involves the intracellular disruption of the TNFR1 signaling complex, offers a targeted approach to mitigating TNF-α-driven inflammation. The data presented in this guide demonstrate its potency in inhibiting downstream signaling pathways and its efficacy in a preclinical model of neuroinflammation. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar small molecule modulators of the TNF-α signaling pathway. Further studies are warranted to elucidate its direct effects on specific kinases within the MAPK pathway and to explore its potential in a broader range of inflammatory and autoimmune disease models.
References
Preclinical Research on R-7050: A Technical Guide
Introduction
R-7050 is an experimental, cell-permeable triazoloquinoxaline compound that functions as a tumor necrosis factor receptor (TNFR) antagonist.[1][2] It has demonstrated anti-inflammatory effects and is utilized in pharmacological research investigating inflammatory processes mediated by TNF-α signaling.[2] Preclinical studies have highlighted its potential therapeutic utility, particularly in the context of neurovascular injury following intracerebral hemorrhage (ICH).[1][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, key in vivo and in vitro findings, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits TNF-α induced cellular signaling. It functions as an inhibitor of TNF-α receptor 1 (TNFR1) signaling by blocking the association of TNFR1 with downstream adaptor proteins, specifically TNF receptor type 1-associated DEATH domain protein (TRADD) and Receptor-interacting serine/threonine-protein kinase 1 (RIP1). This interference with the formation of the TNFR1 signaling complex effectively inhibits the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The beneficial effects of this compound in the context of ICH are believed to be downstream of clot formation and resolution.
In Vivo Studies: Intracerebral Hemorrhage Model
Preclinical evaluation of this compound has been conducted in a murine model of intracerebral hemorrhage (ICH). These studies aimed to assess the neuroprotective effects of the compound.
Experimental Protocol
-
Animal Model: The studies utilized a murine model of ICH. Animal procedures were reviewed and approved by the Committee on Animal Use for Research.
-
Induction of ICH: A standardized procedure for inducing ICH was followed.
-
Drug Administration: this compound was administered at doses of 6 mg/kg and 12 mg/kg at 0.5 hours or 2 hours post-ICH induction. A placebo-treated group served as a control.
-
Outcome Measures:
-
Neurovascular Injury Assessment:
-
Blood-Brain Barrier (BBB) Integrity: Evans blue extravasation was used as a quantitative measure of BBB permeability.
-
Edema Development: Brain water content was likely measured to assess edema, although the specific technique is not detailed in the provided text.
-
-
Neurological Deficit Scoring: A neurological deficit score was used to evaluate functional outcomes over a period of three days post-ICH.
-
Hematoma Volume: The volume of the hematoma was measured to determine if the therapeutic effects of this compound were related to a reduction in clot size.
-
Results
The in vivo studies demonstrated a significant neuroprotective effect of this compound following ICH in mice.
| Parameter | ICH + Placebo | ICH + this compound (6 mg/kg at 0.5h) | ICH + this compound (6 mg/kg at 2h) | Sham | p-value |
| Evans Blue Extravasation (μg/g brain tissue) | 47.2 ± 5.8 | 28.7 ± 5.9 | 30.3 ± 1.9 | 12.2 ± 1.5 | p<0.01 vs sham; p<0.05 and p<0.01 vs ICH |
| Neurological Deficit | No significant improvement | Intermediate protective effect | Intermediate protective effect | Not applicable | p<0.01 vs ICH; p<0.05 vs sham |
| Neurological Deficit (at 72h) | Persisting deficits | Complete reduction | Complete reduction | No deficits | p<0.05 vs ICH |
Table 1: Summary of In Vivo Efficacy of this compound in a Murine ICH Model.
This compound administration up to 2 hours post-injury significantly reduced blood-brain barrier disruption and attenuated edema development at 24 hours post-ICH. Furthermore, neurological outcomes were improved over the first three days after injury, with a complete reduction in neurological deficits observed by 72 hours. Importantly, this compound did not reduce hematoma volume, indicating that its protective effects are independent of clot resolution.
In Vitro Studies
While the provided search results focus heavily on the in vivo effects of this compound, one study alludes to its in vitro activity in alleviating TNF-α-increased endothelial permeability in bEnd.3 cells.
Experimental Protocol (Hypothetical based on available information)
-
Cell Line: bEnd.3 cells (a murine brain endothelioma cell line commonly used for in vitro BBB models).
-
Treatment:
-
Confluent bEnd.3 cells would be pre-treated with a vehicle or this compound (e.g., 5 μM) for 30 minutes.
-
Following pre-treatment, cells would be incubated with TNF-α (e.g., 50 ng/mL) for 24 hours to induce endothelial permeability. A control group without TNF-α would also be included.
-
-
Outcome Measures:
-
Transendothelial Electrical Resistance (TEER): A measure of the integrity of the endothelial cell monolayer.
-
Permeability to Dextran-FITC: A quantitative assessment of the passage of fluorescently labeled dextran across the cell monolayer.
-
Expected Results
Based on the in vivo data, it is expected that this compound would mitigate the TNF-α-induced decrease in TEER and the increase in permeability to dextran-FITC in bEnd.3 cells, demonstrating a direct protective effect on the endothelial barrier.
Summary and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for conditions involving neuro-inflammation and neurovascular injury, such as intracerebral hemorrhage. Its mechanism of action, involving the inhibition of the TNFR1 signaling complex, is well-defined. The in vivo efficacy in a relevant animal model, demonstrating reduced BBB permeability, decreased edema, and improved neurological function, is promising.
Further in-depth in vitro studies would be beneficial to fully elucidate the cellular and molecular mechanisms underlying the protective effects of this compound on different cell types within the neurovascular unit (e.g., astrocytes, microglia, neurons). Additionally, pharmacokinetic and toxicological studies will be crucial for its translation into a clinical setting. The existing body of preclinical research provides a solid foundation for the continued development of this compound as a novel therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for R-7050 (Favipiravir/T-705) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of R-7050 (also known as Favipiravir or T-705) in various animal models, based on preclinical studies. The included protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies.
Overview of this compound (Favipiravir)
This compound is a potent antiviral agent that functions as a ribonucleoside analogue. It is a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. Its broad-spectrum activity has been evaluated against various viral pathogens in numerous animal models.
Quantitative Data Summary: Dosage and Administration
The following tables summarize the effective dosages and administration routes of this compound in different animal models for various viral infections.
Table 1: this compound (Favipiravir) Dosage and Administration in Mouse Models
| Virus | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Dosing Frequency | Treatment Duration | Outcome | Reference |
| Ebola Virus (EBOV) | BALB/c | 300 | Oral, Intraperitoneal, Subcutaneous | Once or twice daily | 8 days | Fully effective at preventing lethal disease | [1] |
| Ebola Virus (EBOV) | - | 150 | - | Twice daily | Started 6 days post-infection | Successful treatment | [2] |
| Sudan Virus (SUDV) | STAT-1 deficient | 300 | Oral | Twice daily (split dose) | - | Prevented lethal disease | [1] |
| SFTSV | IFNAR-/- | 120 - 200 | Oral | Twice daily | 5 days | 100% survival if started by day 4 post-infection | [3] |
| SFTSV | IFNAR-/- | 60 - 300 | - | - | 5 days | Effective | [3] |
Table 2: this compound (Favipiravir) Dosage and Administration in Guinea Pig Models
| Virus | Guinea Pig Strain | Dosage (mg/kg/day) | Administration Route | Dosing Frequency | Treatment Duration | Outcome | Reference |
| Sudan Virus (SUDV) | Hartley | 150 | - | - | 7 days (started 2 days post-challenge) | 38% survival | |
| Sudan Virus (SUDV) | Hartley | 300 | - | - | 7 days (started 1-5 days post-challenge) | 83-100% survival | |
| Ebola Virus (EBOV) | - | 300 | - | - | 8, 11, or 15 days | Reduced mortality |
Table 3: this compound (Favipiravir) Dosage and Administration in Non-Human Primate Models
| Virus | Animal Model | Dosage (mg/kg) | Administration Route | Dosing Frequency | Outcome | Reference |
| Ebola Virus (EBOV) | Cynomolgus Macaques | 100 | - | Twice daily | Slightly reduced viral load peak, no significant survival increase | |
| Ebola Virus (EBOV) | Cynomolgus Macaques | Loading: 200, Maintenance: 100 | - | Twice daily | Achieved target drug concentrations | |
| Ebola Virus (EBOV) | Cynomolgus Macaques | 150 - 180 | - | Twice daily | Extended survival (40-60% survival rate) |
Experimental Protocols
General Preparation of this compound Formulation
-
For Oral (PO) Administration:
-
Obtain this compound powder (e.g., from Adooq Bioscience).
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the calculated amount of this compound powder in the methylcellulose solution to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
For Subcutaneous (SC) or Intraperitoneal (IP) Administration:
-
Obtain this compound powder.
-
Prepare a formulation solution containing 74.6 mg/mL meglumine in sterile water.
-
Dissolve the calculated amount of this compound powder in the meglumine solution to achieve the desired final concentration.
-
Ensure complete dissolution before administration.
-
Experimental Workflow for Efficacy Study in a Mouse Model of Ebola Virus Disease
This protocol is based on the study by Sissoko et al. (2020).
-
Animal Model: Use immunocompetent BALB/c mice.
-
Virus Challenge: Infect mice with a lethal dose of rodent-adapted Zaire ebolavirus.
-
Treatment Groups:
-
Vehicle control group (e.g., 0.5% methylcellulose).
-
This compound treatment group (e.g., 300 mg/kg/day).
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (oral, IP, or SC).
-
Dosing can be once daily or split into two doses (e.g., 150 mg/kg twice daily).
-
Initiate treatment at a specified time point relative to virus challenge (e.g., immediately following infection).
-
Continue treatment for a specified duration (e.g., 8 days).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).
-
Record survival data.
-
-
Endpoint:
-
The primary endpoint is survival.
-
Secondary endpoints can include viral load determination from blood samples at various time points.
-
Diagrams
Proposed Mechanism of Action of this compound (Favipiravir)
Caption: Proposed mechanism of action of this compound (Favipiravir).
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Preparing R-7050 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of R-7050, a potent inhibitor of TNF-α receptor 1 (TNFR1) signaling, using Dimethyl Sulfoxide (DMSO) as the solvent.[1][2] This document includes the chemical and physical properties of this compound, a step-by-step experimental protocol for solubilization, and recommendations for storage to ensure the stability and efficacy of the stock solution for in vitro and in vivo studies.
Introduction
This compound is a small molecule inhibitor that selectively targets the TNF-α receptor 1 (TNFR1) signaling pathway.[1] It functions by disrupting the formation of the TNFR1 signaling complex, specifically by blocking the association of TNFR1 with TRADD and RIP1.[1] This inhibitory action effectively attenuates downstream signaling cascades, including the NF-κB and MAPK pathways, which are critically involved in inflammatory processes.[1] Due to its anti-inflammatory properties, this compound is a valuable tool in pharmacological research for investigating cellular processes mediated by TNF-α signaling. Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible experimental results. DMSO is a commonly used polar aprotic solvent that effectively dissolves a wide range of organic compounds, including this compound.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Name | 8-Chloro-4-(phenylthio)-1-(trifluoromethyl)-triazolo[4,3-a]quinoxaline | |
| IUPAC Name | 8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-triazolo[4,3-a]quinoxaline | |
| Molecular Formula | C₁₆H₈ClF₃N₄S | |
| Molecular Weight | 380.77 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | Solid powder | |
| Solvent | DMSO |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure that all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.81 mg of this compound powder into the tared microcentrifuge tube. (Calculation: 10 mmol/L * 380.77 g/mol * 0.001 L = 3.8077 mg).
-
-
Solubilization:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube cap securely.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, continue vortexing for another minute. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Note on Dilutions: When preparing working solutions, thaw a single aliquot and dilute it with the appropriate cell culture medium or buffer immediately before use. Avoid storing diluted aqueous solutions for extended periods.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the TNF-α signaling pathway.
References
Application Notes and Protocols for R-7050 in Cell Culture Assays for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is a cell-permeable small molecule antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor. It presents a valuable tool for in vitro studies of inflammation by selectively inhibiting the TNF-α signaling cascade. Unlike biologic agents that directly neutralize TNF-α, this compound acts intracellularly by disrupting the formation of the TNFR1 signaling complex.[1][2] This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays to investigate its anti-inflammatory properties.
Mechanism of Action
This compound selectively inhibits TNF-α-induced cellular responses by preventing the association of TNF receptor 1 (TNFR1) with its downstream adaptor proteins, TNF receptor type 1-associated DEATH domain protein (TRADD) and Receptor-Interacting Protein 1 (RIP1).[2][3] This disruption blocks the assembly of the initial signaling complex, thereby inhibiting the activation of downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) and p38.[3] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators such as adhesion molecules and cytokines.
Data Presentation: Summary of this compound In Vitro Activity
The following table summarizes the quantitative effects of this compound on various inflammatory parameters in cell culture assays. This data provides a reference for expected efficacy and for designing dose-response experiments.
| Assay Type | Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | Result | Reference |
| Adhesion Molecule Expression | - | TNF-α | ICAM-1 Expression | 0.63 µM (EC50) | Inhibition of ICAM-1 expression | - |
| Endothelial Permeability | bEnd.3 cells | TNF-α (50 ng/mL) | Transendothelial Electrical Resistance (TEER) | 5 µM | Alleviation of TNF-α-induced increase in permeability | |
| Cytokine Secretion (Hypothetical) | HUVEC | TNF-α (10 ng/mL) | IL-6 Secretion | 1-10 µM | Dose-dependent inhibition | - |
| Cytokine Secretion (Hypothetical) | THP-1 (differentiated) | LPS (100 ng/mL) | TNF-α Secretion | 1-10 µM | Dose-dependent inhibition | - |
| Protein Phosphorylation (Hypothetical) | HUVEC | TNF-α (10 ng/mL) | p-p65, p-JNK, p-p38 | 5 µM | Reduction in phosphorylation | - |
Experimental Protocols
Herein, we provide detailed protocols for a selection of key in vitro assays to characterize the anti-inflammatory effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to a general reduction in cell viability.
Materials:
-
Target cells (e.g., HUVEC, THP-1, bEnd.3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in cell culture supernatants.
Materials:
-
Target cells (e.g., HUVEC, differentiated THP-1 macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Inflammatory stimulus (e.g., TNF-α for HUVEC, LPS for THP-1)
-
Commercially available ELISA kits for the cytokines of interest
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control.
-
Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) to the wells and incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris. Store at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the stimulated vehicle control. Determine the IC50 value if a dose-response curve is generated.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol allows for the detection of the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (JNK, p38) pathways.
Materials:
-
Target cells (e.g., HUVEC)
-
This compound (stock solution in DMSO)
-
TNF-α (10 ng/mL)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound (e.g., 5 µM) for 1-2 hours, then stimulate with TNF-α (10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Monocyte Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of monocytes to an endothelial cell monolayer, a critical step in the inflammatory response.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Monocytic cell line (e.g., THP-1 or U937)
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound (stock solution in DMSO)
-
TNF-α (10 ng/mL)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Endothelial Cell Monolayer: Seed HUVECs in a 96-well black, clear-bottom plate and grow to a confluent monolayer.
-
Treatment: Pre-treat the HUVEC monolayer with this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Activation: Stimulate the HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Monocyte Labeling: Label monocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Add the labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantification:
-
Microplate Reader: Read the fluorescence intensity of each well.
-
Microscopy: Capture images and count the number of adherent fluorescent cells.
-
-
Data Analysis: Calculate the percentage inhibition of monocyte adhesion by this compound compared to the stimulated vehicle control.
Visualizations
Caption: this compound inhibits the TNF-α signaling pathway.
Caption: General experimental workflow for this compound assays.
References
Application Notes and Protocols for R-7050 in a Murine Model of Intracerebral Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. A key contributor to secondary brain injury following ICH is the inflammatory cascade, in which the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a crucial role. R-7050 is a novel, cell-permeable triazoloquinoxaline inhibitor of the TNF receptor (TNFR) complex.[1] It selectively inhibits the association of TNFR with intracellular adaptor molecules, thereby attenuating the downstream inflammatory signaling.[2] Preclinical studies in murine models of ICH have demonstrated the neuroprotective effects of this compound, suggesting its potential as a therapeutic agent to mitigate secondary brain injury.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in a collagenase-induced murine model of ICH, including detailed experimental protocols and a summary of expected outcomes.
Mechanism of Action
This compound exerts its therapeutic effects by targeting the TNF-α signaling pathway. Unlike biologic TNF-α inhibitors that directly bind to the cytokine, this compound acts intracellularly to prevent the recruitment of adaptor proteins, such as TRADD and RIP, to the TNFR complex. This inhibition blocks the downstream activation of inflammatory and apoptotic pathways, ultimately reducing neurovascular injury.
Data Presentation
The following tables summarize the reported effects of this compound in a murine model of intracerebral hemorrhage. The data is based on studies where this compound was administered intraperitoneally within 2 hours of ICH induction.
| Parameter | Sham | ICH + Vehicle | ICH + this compound | Outcome |
| Blood-Brain Barrier Permeability | Normal | Significantly Increased | Significantly Reduced vs. Vehicle | This compound attenuates BBB disruption. |
| Brain Edema | Normal | Significantly Increased | Significantly Reduced vs. Vehicle | This compound reduces brain edema. |
| Neurological Deficit Score | No Deficit | Severe Deficit | Significantly Improved vs. Vehicle | This compound improves neurological function. |
| Hematoma Volume | N/A | Increased | No Significant Difference vs. Vehicle | This compound does not reduce hematoma volume. |
Experimental Protocols
A comprehensive experimental workflow for evaluating this compound in a murine ICH model is outlined below.
Collagenase-Induced Intracerebral Hemorrhage Model
This model induces a focal hemorrhage by enzymatic disruption of blood vessels.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Micro-drill
-
Hamilton syringe with a 26-gauge needle
-
Collagenase VII-S (Sigma-Aldrich)
-
Sterile saline
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the striatum at the following coordinates relative to bregma: +0.5 mm anterior, +2.2 mm lateral.
-
Slowly lower the Hamilton syringe needle to a depth of 3.0 mm from the dural surface.
-
Infuse 0.075 units of collagenase VII-S dissolved in 0.5 µL of sterile saline over 5 minutes.
-
Leave the needle in place for an additional 10 minutes to prevent reflux.
-
Slowly withdraw the needle, suture the scalp incision, and allow the animal to recover on a heating pad.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare a solution of this compound in the vehicle at the desired concentration. A dosage of 5 mg/kg has been used in a rat model of cerebral ischemia.
-
Within 2 hours of ICH induction, administer a single dose of the this compound solution or vehicle via intraperitoneal injection.
Assessment of Neurological Deficit
A 24-point neurological scoring system can be used to assess motor and behavioral deficits.
Procedure: Evaluate the mice at 24, 48, and 72 hours post-ICH on the following six tests, each graded from 0 (severe deficit) to 4 (no deficit):
-
Body Symmetry: Observe the mouse for any postural asymmetry.
-
Gait: Assess the walking pattern for any abnormalities.
-
Climbing: Evaluate the ability to climb a wire grid.
-
Circling Behavior: Observe for spontaneous circling.
-
Front Limb Symmetry: Assess forelimb use during rearing and landing.
-
Compulsory Circling: Evaluate circling when the tail is gently pulled. A higher score indicates better neurological function.
Blood-Brain Barrier Permeability (Evans Blue Extravasation)
Materials:
-
Evans blue dye (2% w/v in sterile saline)
-
Phosphate-buffered saline (PBS)
-
Formamide
-
Spectrophotometer or fluorometer
Procedure:
-
At the desired time point (e.g., 24 hours post-ICH), inject 4 mL/kg of 2% Evans blue solution intravenously.
-
Allow the dye to circulate for 1 hour.
-
Deeply anesthetize the mouse and perfuse transcardially with cold PBS until the effluent is clear.
-
Decapitate the animal and harvest the brain.
-
Separate the ipsilateral and contralateral hemispheres.
-
Weigh the tissue and homogenize it in formamide.
-
Incubate the homogenate at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 620 nm).
-
Quantify the amount of Evans blue extravasation against a standard curve.
Brain Edema Measurement (Wet/Dry Weight Method)
Materials:
-
Analytical balance
-
Drying oven
Procedure:
-
Following euthanasia and brain harvesting (without perfusion), separate the ipsilateral and contralateral hemispheres.
-
Immediately weigh the tissue to obtain the "wet weight."
-
Dry the tissue in an oven at 100°C for 24 hours.
-
Weigh the dried tissue to obtain the "dry weight."
-
Calculate the brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
Conclusion
This compound represents a promising therapeutic agent for the treatment of intracerebral hemorrhage by targeting the secondary inflammatory injury cascade. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a murine model of ICH. Careful adherence to these methodologies will enable researchers to robustly assess the neuroprotective potential of this compound.
References
- 1. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application of R-7050 in Autoimmune Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-7050 is a cell-permeable, small molecule antagonist of the tumor necrosis factor-α (TNF-α) receptor 1 (TNFR1) signaling pathway. Unlike biologic TNF-α inhibitors that sequester the ligand, this compound acts intracellularly by disrupting the formation of the TNFR1 signaling complex. Specifically, it blocks the association of TNFR1 with the adaptor proteins TRADD (TNFR-associated death domain) and RIP1 (Receptor-interacting protein 1), thereby inhibiting downstream activation of critical inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2] Given the central role of TNF-α in the pathophysiology of numerous autoimmune diseases, this compound presents a compelling candidate for investigation in conditions such as rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis, and systemic lupus erythematosus. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in relevant in vitro and in vivo models of autoimmune disease.
Mechanism of Action
This compound offers a unique modality for the inhibition of TNF-α signaling. Instead of binding to TNF-α itself, this compound prevents the recruitment of essential downstream signaling molecules to the activated TNFR1.[2] This targeted disruption of protein-protein interactions within the cell effectively abrogates the pro-inflammatory signals mediated by TNF-α.
Quantitative Data Summary
While specific in vivo efficacy data for this compound in autoimmune disease models is not extensively available in the public domain, its in vitro potency and in vivo activity in a neurological setting have been characterized. The following tables summarize the known quantitative data for this compound and provide a template for data collection in autoimmune disease models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HUVEC | TNFα-induced ICAM-1 Expression | 0.63 µM | Not publicly available |
| Selectivity | - | TNF-α vs. IL-1β signaling | 2.3-fold more selective for TNF-α | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage
| Animal Model | Dosing | Key Findings | Reference |
| Collagenase-induced ICH in mice | 6, 12, 18 mg/kg, i.p. | Reduced brain water content and improved neurological outcomes.[1] |
Table 3: Template for In Vivo Efficacy Data Collection in Autoimmune Disease Models
| Animal Model | Disease | Dosing Regimen | Efficacy Readouts |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Prophylactic & Therapeutic | Arthritis Score, Paw Swelling, Histopathology, Cytokine Levels |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Prophylactic & Therapeutic | Clinical Score, Body Weight, Histopathology (CNS infiltration) |
| DSS-Induced Colitis | Inflammatory Bowel Disease | Therapeutic | Disease Activity Index (DAI), Colon Length, Histopathology |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound in the context of autoimmune disease research.
In Vitro Assays
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete DMEM medium.
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC₅₀ value.
Objective: To assess the effect of this compound on TNF-α-induced phosphorylation of key MAPK pathway proteins (e.g., p38, JNK).
Materials:
-
Human rheumatoid arthritis synovial fibroblasts (RASF) or other relevant cell line.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Protocol:
-
Plate RASF in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Objective: To directly demonstrate that this compound inhibits the interaction between TNFR1 and its downstream adaptors TRADD and RIP1.
Materials:
-
HEK293T cells.
-
Expression vectors for tagged versions of TNFR1, TRADD, and RIP1 (e.g., FLAG-TNFR1, HA-TRADD).
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α.
-
Co-IP lysis buffer.
-
Anti-FLAG antibody conjugated to agarose beads.
-
Primary antibodies against HA and RIP1.
Protocol:
-
Co-transfect HEK293T cells with expression vectors for FLAG-TNFR1 and HA-TRADD (or endogenous RIP1).
-
After 24-48 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate with 100 ng/mL TNF-α for 5-15 minutes.
-
Lyse the cells in Co-IP lysis buffer.
-
Incubate the cell lysates with anti-FLAG agarose beads overnight at 4°C to immunoprecipitate TNFR1.
-
Wash the beads extensively.
-
Elute the protein complexes and analyze by Western blotting using anti-HA and anti-RIP1 antibodies.
In Vivo Models of Autoimmune Disease
Disclaimer: The following protocols are based on standard, widely used animal models for autoimmune diseases. The application of this compound in these models is proposed based on its mechanism of action. Researchers should perform dose-finding and toxicity studies prior to efficacy experiments.
Objective: To evaluate the efficacy of this compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject male DBA/1 mice intradermally at the base of the tail with 100 µL of the emulsion on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment:
-
Prophylactic: Begin daily intraperitoneal (i.p.) administration of this compound (e.g., 5-20 mg/kg) or vehicle from day 21 to the end of the study.
-
Therapeutic: Begin treatment when mice develop clinical signs of arthritis (arthritis score ≥ 2).
-
-
Monitoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4. Measure paw thickness with a caliper.
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect paws for histopathological analysis (inflammation, pannus formation, bone erosion). Collect serum for measurement of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
Objective: To assess the potential of this compound to ameliorate disease in a model of multiple sclerosis.
Protocol:
-
Induction: Emulsify MOG₃₅₋₅₅ peptide in CFA. Inject female C57BL/6 mice subcutaneously with 200 µL of the emulsion on day 0. Administer pertussis toxin i.p. on days 0 and 2.
-
Treatment:
-
Prophylactic: Start daily i.p. administration of this compound or vehicle from day 0.
-
Therapeutic: Begin treatment upon the onset of clinical symptoms (e.g., tail limpness).
-
-
Monitoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5. Record body weight daily.
-
Endpoint Analysis: At the peak of disease or study endpoint, perfuse mice and collect spinal cords and brains for histopathology (demyelination, immune cell infiltration) and flow cytometry to analyze immune cell populations in the CNS.
Objective: To determine the therapeutic effect of this compound in a model of acute colitis.
Protocol:
-
Induction: Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days.
-
Treatment: Begin daily i.p. or oral gavage administration of this compound or vehicle from day 2 or 3 of DSS administration.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the DSS administration period, sacrifice the mice and measure colon length. Collect colon tissue for histopathological analysis (inflammation, ulceration, crypt damage) and for measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Conclusion
This compound represents a promising small molecule inhibitor of the TNF-α signaling pathway with a distinct intracellular mechanism of action. Its ability to block the formation of the TNFR1 signaling complex provides a strong rationale for its investigation in a range of autoimmune diseases. The protocols outlined in these application notes provide a robust framework for researchers to characterize the in vitro activity of this compound and to evaluate its therapeutic potential in established preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Further research is warranted to fully elucidate the therapeutic utility of this compound in these and other autoimmune conditions.
References
Application Notes and Protocols for Assessing Endothelial Permeability
Note: Initial searches for a compound specifically designated "R-7050" in the context of endothelial permeability assessment did not yield specific results. Therefore, this document provides a detailed protocol and application notes using a well-established and widely recognized modulator of endothelial permeability, Thrombin , as a representative agent for inducing permeability. The principles and methods described herein are broadly applicable to testing the effects of various compounds on endothelial barrier function.
Introduction
The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues.[1][2] Disruption of this barrier, leading to increased endothelial permeability, is a critical feature in the pathophysiology of numerous diseases, including inflammation, cancer metastasis, and diabetic retinopathy.[1][2] Consequently, the assessment of endothelial permeability is a vital component of basic research and drug development for therapies targeting these conditions.
In vitro models that mimic the microvascular endothelium are essential for delineating the mechanisms of vascular permeability and for high-throughput screening of potential therapeutic agents.[1] Commonly used methods include the Transwell® permeability assay and electric cell-substrate impedance sensing (ECIS). This document focuses on the Transwell® assay, a robust and widely adopted method for quantifying the passage of molecules across an endothelial monolayer.
Principle of the Transwell® Permeability Assay
The Transwell® assay utilizes a two-chamber system where endothelial cells are cultured to form a confluent monolayer on a porous membrane insert, which is placed into a well of a larger plate. This setup creates an apical (upper) and a basolateral (lower) compartment, analogous to the luminal and abluminal sides of a blood vessel. The permeability of the endothelial monolayer is assessed by adding a tracer molecule, such as fluorescein isothiocyanate (FITC)-dextran, to the upper chamber. The rate at which the tracer passes through the cell monolayer into the lower chamber is proportional to the permeability of the barrier. The amount of tracer in the lower chamber is quantified by measuring its fluorescence.
Signaling Pathways in Endothelial Permeability
Endothelial barrier function is dynamically regulated by complex signaling pathways that control the integrity of intercellular junctions (adherens and tight junctions) and the organization of the actin cytoskeleton. Vasoactive agents like thrombin, vascular endothelial growth factor (VEGF), and inflammatory cytokines can increase permeability by activating intracellular signaling cascades that lead to the disassembly of junctional complexes and the formation of stress fibers.
Thrombin, a serine protease, activates G protein-coupled receptors (GPCRs) on the endothelial cell surface. This initiates a signaling cascade involving Rho family GTPases, particularly RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates various downstream targets, leading to increased myosin light chain phosphorylation, actin stress fiber formation, and cell contraction. These events result in the formation of intercellular gaps and an increase in paracellular permeability.
Conversely, signaling pathways that elevate intracellular cyclic adenosine monophosphate (cAMP) levels are known to enhance endothelial barrier function and counteract the effects of permeability-inducing agents.
Thrombin-induced RhoA signaling pathway leading to increased endothelial permeability.
Experimental Protocol: In Vitro Vascular Permeability Assay
This protocol details the steps for assessing the effect of a test compound (e.g., Thrombin) on the permeability of a human umbilical vein endothelial cell (HUVEC) monolayer.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EndoGRO-MV)
-
Basal Medium (serum-free)
-
Transwell® inserts (e.g., 6.5 mm diameter, 0.4 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Thrombin (or other test compounds)
-
FITC-Dextran (e.g., 40 kDa or 70 kDa)
-
Fluorescence plate reader (excitation/emission ~485/535 nm)
Experimental Workflow
Workflow for the Transwell® endothelial permeability assay.
Detailed Procedure
Step 1: Cell Seeding
-
Culture HUVECs in Endothelial Cell Growth Medium until they are approximately 80-90% confluent. Use cells at a low passage number (e.g., P3-P6) for optimal results.
-
Pre-coat the Transwell® inserts by incubating them with a suitable extracellular matrix protein like gelatin (0.5%) or collagen for at least 30 minutes at 37°C.
-
Harvest the HUVECs using Trypsin-EDTA, neutralize with growth medium, and centrifuge.
-
Resuspend the cell pellet in fresh growth medium and perform a cell count.
-
Seed the HUVECs onto the apical side of the pre-coated Transwell® inserts at a density of 1-5 x 10^5 cells per insert (for a 6.5 mm insert in a 24-well plate format). The final volume in the insert should be around 200 µL.
-
Add 600-1000 µL of growth medium to the basolateral chamber (the well of the 24-well plate).
Step 2: Monolayer Formation
-
Incubate the plate in a 37°C, 5% CO2 incubator for 2 to 4 days to allow the cells to form a confluent monolayer.
-
Change the medium in both chambers every 48 hours.
-
Monolayer confluence can be confirmed by visual inspection with a microscope or by measuring transendothelial electrical resistance (TEER) if an instrument is available. A leak test can also be performed by checking if the medium from the upper insert leaks into the lower well after moving the insert to an empty well.
Step 3: Treatment
-
Once a confluent monolayer is formed, gently aspirate the growth medium from both chambers.
-
Wash the monolayer once with warm, sterile PBS.
-
Starve the cells by adding serum-free basal medium to both chambers and incubating for 2-4 hours (or a duration optimized for your specific experiment).
-
Prepare working solutions of your test compound (e.g., Thrombin) in serum-free medium.
-
Aspirate the starvation medium and add the medium containing the test compound to the apical chamber. Add fresh serum-free medium to the basolateral chamber. Include appropriate vehicle controls.
-
Incubate for the desired treatment time (e.g., 30 minutes to 24 hours, depending on the compound). For an acute permeability inducer like thrombin, shorter time points (e.g., 15-60 minutes) are common.
Step 4: Permeability Measurement
-
Following treatment, prepare a working solution of FITC-Dextran (e.g., 1 mg/mL) in serum-free medium.
-
Add the FITC-Dextran solution to the apical chamber of each insert.
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The optimal time should be determined empirically to ensure a linear rate of tracer passage.
-
After incubation, carefully collect a sample (e.g., 100 µL) from the basolateral chamber. It is recommended to run samples in triplicate.
-
Transfer the samples to a black, clear-bottom 96-well plate.
-
Read the fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for FITC (e.g., Ex: 485 nm, Em: 535 nm).
Data Analysis
-
Generate a standard curve using known concentrations of FITC-Dextran to convert fluorescence readings into concentrations.
-
Calculate the permeability coefficient (Papp) or present the data as relative fluorescence units (RFU) or as a percentage of the control.
-
Compare the permeability of the treated groups to the vehicle control group to determine the effect of the test compound.
Data Presentation
The quantitative results from permeability assays can be summarized in a table for clear comparison. The table below shows representative data for the effect of Thrombin on endothelial permeability.
| Treatment Group | Concentration | Incubation Time (min) | Permeability (Relative Fluorescence Units) | Fold Change vs. Control |
| Vehicle Control | - | 60 | 150 ± 15 | 1.0 |
| Thrombin | 0.1 U/mL | 60 | 450 ± 30 | 3.0 |
| Thrombin | 1.0 U/mL | 60 | 750 ± 50 | 5.0 |
Note: The data presented in this table are illustrative and should be replaced with experimentally derived values. Studies have shown that human microvascular lung endothelial cells react to stimulation with 0.1 U/mL thrombin with increased permeability.
Conclusion
The Transwell® permeability assay is a reliable and versatile method for quantifying the effects of various compounds on endothelial barrier function in vitro. By following a standardized protocol, researchers can obtain reproducible data to understand the mechanisms of vascular leakage and to screen for novel therapeutics that target endothelial permeability. The use of well-characterized positive controls, such as Thrombin, is essential for validating the assay system and interpreting the results for unknown compounds.
References
Application Notes and Protocols for In Vivo Efficacy of R-7050
To Researchers, Scientists, and Drug Development Professionals:
These application notes provide a summary of the available information and theoretical protocols for conducting in vivo efficacy studies of a hypothetical therapeutic agent, R-7050. It is important to note that publicly available scientific literature does not contain specific in vivo efficacy studies for a compound with the designation "this compound." The information presented here is based on general principles of preclinical drug development and the limited data available for related compounds.
Preclinical Data Summary for this compound
No quantitative in vivo efficacy data for a compound specifically named this compound is available in the public domain. The search results did not yield any preclinical studies examining the efficacy of this compound in animal models.
Hypothetical In Vivo Efficacy Study Protocols
The following are generalized protocols for assessing the in vivo efficacy of a novel therapeutic agent like this compound in a cancer model. These protocols should be adapted based on the specific characteristic of this compound and the chosen animal model.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a human tumor xenograft in mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel or similar basement membrane matrix
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Implantation:
-
Harvest and resuspend the cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound to the treatment group at predetermined doses and schedule (e.g., daily, twice weekly) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and overall health of the animals regularly.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a therapeutic agent and a general workflow for an in vivo efficacy study.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Measuring the Biological Activity of R-7050: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is a cell-permeable triazoloquinoxaline compound that functions as a selective antagonist of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling.[1][2] Unlike biologic TNF-α inhibitors that directly bind to TNF-α, this compound does not interfere with the binding of TNF-α to its receptor.[2][3] Instead, it inhibits the downstream signaling cascade by blocking the association of TNFR1 with intracellular adaptor proteins, primarily the TNF receptor type 1-associated DEATH domain protein (TRADD) and Receptor-Interacting Protein 1 (RIP1).[3] This mode of action effectively curtails the activation of downstream pathways, including the NF-κB and MAPK signaling cascades, which are pivotal in inflammatory responses.
These application notes provide detailed protocols for assessing the biological activity of this compound through various in vitro and in vivo assays.
Data Presentation
| Parameter | Assay | Cell Line/Model | Value | Reference |
| EC50 | Inhibition of TNF-α-induced ICAM-1 Expression | Not specified | 0.63 µM | |
| EC50 | Inhibition of IL-1β-induced ICAM-1 Expression | Not specified | 1.45 µM | |
| In Vivo Dosage | Attenuation of neurovascular injury | Mouse model of intracerebral hemorrhage | 6 mg/kg |
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits TNFR1 signaling.
Experimental Protocols
In Vitro Assay: NF-κB Reporter Gene Assay
This assay measures the inhibition of TNF-α-induced NF-κB activation by this compound.
Principle: HEK293 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. Upon stimulation with TNF-α, activated NF-κB binds to these elements, driving the expression of luciferase. This compound, by inhibiting the TNFR1 signaling pathway, will reduce luciferase expression in a dose-dependent manner.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant human TNF-α
-
This compound
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Lysis and Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition by this compound compared to the TNF-α-stimulated control. Determine the IC50 value of this compound.
Caption: NF-κB Reporter Assay Workflow.
In Vitro Assay: Western Blot for MAPK Phosphorylation
This assay determines the effect of this compound on TNF-α-induced phosphorylation of MAPK pathway proteins (e.g., p38, JNK).
Principle: TNF-α stimulation leads to the phosphorylation and activation of downstream kinases in the MAPK pathway. This compound is expected to inhibit this phosphorylation. Western blotting with phospho-specific antibodies allows for the detection and quantification of the activated kinases.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Cell culture medium and reagents
-
Recombinant human TNF-α
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: MAPK Phosphorylation Western Blot Workflow.
In Vitro Assay: Co-Immunoprecipitation of TNFR1-TRADD/RIP1
This assay directly assesses the ability of this compound to disrupt the interaction between TNFR1 and its downstream adaptors, TRADD and RIP1.
Principle: Following TNF-α stimulation, TRADD and RIP1 are recruited to the intracellular domain of TNFR1. By immunoprecipitating TNFR1, associated proteins can be co-precipitated and detected by Western blotting. This compound should reduce the amount of TRADD and RIP1 that co-precipitates with TNFR1.
Materials:
-
Cell line expressing TNFR1, TRADD, and RIP1 (e.g., Jurkat cells)
-
Cell culture reagents
-
Recombinant human TNF-α
-
This compound
-
Co-immunoprecipitation lysis buffer
-
Anti-TNFR1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-TRADD, anti-RIP1, anti-TNFR1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound for 1 hour, followed by stimulation with TNF-α (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Lyse the cells in co-immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-TNFR1 antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of TRADD and RIP1 by Western blotting.
-
Data Analysis: Compare the amount of co-precipitated TRADD and RIP1 in this compound-treated samples to the TNF-α-stimulated control.
In Vivo Assay: Mouse Model of Intracerebral Hemorrhage (ICH)
This assay evaluates the neuroprotective effects of this compound in a relevant in vivo model of inflammation-mediated injury.
Principle: ICH induces a significant inflammatory response, in which TNF-α plays a critical role. By inhibiting TNFR1 signaling, this compound is expected to reduce neuroinflammation, blood-brain barrier disruption, and neurological deficits.
Materials:
-
Male CD-1 mice
-
Collagenase type IV
-
Stereotactic frame
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Evans blue dye for blood-brain barrier permeability assessment
-
Equipment for neurological scoring (e.g., modified 24-point scale)
-
Brain sectioning and histology equipment
Protocol:
-
ICH Induction: Induce ICH by stereotactic injection of collagenase into the striatum of anesthetized mice.
-
Treatment: Administer this compound (e.g., 6 mg/kg) or vehicle via intraperitoneal injection at a specified time point post-ICH (e.g., 30 minutes or 2 hours).
-
Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system.
-
Blood-Brain Barrier Permeability: At a terminal time point (e.g., 24 hours), inject Evans blue dye intravenously. Perfuse the brains, and quantify the extravasated dye in the brain parenchyma.
-
Histological Analysis: Perfuse a separate cohort of animals and prepare brain sections for histological analysis (e.g., H&E staining to assess edema, immunostaining for inflammatory markers).
-
Data Analysis: Compare the neurological scores, Evans blue extravasation, and histological markers of inflammation between the this compound-treated and vehicle-treated groups.
Caption: In Vivo Intracerebral Hemorrhage Model Workflow.
References
- 1. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebral hemorrhage in mouse models: therapeutic interventions and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R-7050 Technical Support Center: Troubleshooting In Vitro Solubility Issues
For researchers, scientists, and drug development professionals utilizing R-7050, ensuring its proper dissolution is critical for obtaining accurate and reproducible in vitro experimental results. This technical support center provides a comprehensive guide to troubleshoot and resolve common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a potent and selective antagonist of the Tumor Necrosis Factor-α receptor 1 (TNFR1) signaling pathway.[1][2][3] Its chemical name is 8-Chloro-4-(phenylthio)-1-(trifluoromethyl)-[1][4]triazolo[4,3-a]quinoxaline. Unlike biologic TNF-α inhibitors that directly bind to TNF-α, this compound is a cell-permeable small molecule that prevents the association of TNFR1 with intracellular adaptor proteins, specifically TRADD (TNFR1-associated death domain) and RIP1 (Receptor-Interacting Protein 1). This blockage effectively inhibits the downstream activation of key inflammatory signaling cascades, including the NF-κB and MAPK pathways.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in aqueous cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": When a concentrated stock of this compound in an organic solvent (typically DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the maximum soluble concentration of this compound in the final culture medium will inevitably lead to precipitation.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts in serum, can sometimes reduce the solubility of a compound.
-
Temperature and pH Fluctuations: Changes in temperature or pH of the medium can affect the solubility of this compound.
Q3: How can I distinguish this compound precipitation from other issues like contamination?
It is crucial to correctly identify the nature of the precipitate. Here’s how you can differentiate:
-
Microscopic Examination: this compound precipitate will typically appear as amorphous or crystalline particles. In contrast, bacterial contamination will show small, often motile, rod-shaped or spherical organisms. Yeast contamination appears as budding, oval-shaped cells, and fungal contamination will present as filamentous hyphae.
-
pH of the Medium: Microbial contamination often leads to a rapid change in the medium's pH, which can be observed by a color change of the phenol red indicator (e.g., yellow for acidic, turbid purple for alkaline). This compound precipitation alone does not typically alter the pH.
-
Culture Progression: Contamination will worsen over time, leading to overwhelming turbidity and cell death. The amount of this compound precipitate should remain relatively constant unless there are issues with compound stability.
Troubleshooting Guide
Issue: Precipitate Formation During Stock Solution Dilution
If you observe a precipitate immediately upon diluting your this compound DMSO stock into the cell culture medium, follow these steps:
Recommended Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of medium, create an intermediate dilution in a smaller volume of medium first.
-
Drop-wise Addition with Agitation: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.
-
-
Reduce the Final DMSO Concentration:
-
Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the final culture, thereby keeping the final DMSO concentration low (ideally ≤ 0.5%).
-
Important: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects on the cells.
-
Issue: Precipitate Forms Over Time in the Incubator
If the medium is clear initially but a precipitate forms after some time in the incubator, consider the following:
Recommended Solutions:
-
Assess Compound Stability: this compound might have limited stability at 37°C in your specific cell culture medium. You can test this by incubating a cell-free solution of this compound in your medium under the same conditions and observing for precipitation over time.
-
Consider Serum Interactions: If you are using a serum-containing medium, proteins in the serum may bind to this compound, affecting its solubility. Try reducing the serum concentration if your experimental design allows, or test the solubility in a serum-free version of your medium.
-
Control pH: Ensure your incubator's CO₂ levels are appropriate for your medium to maintain a stable pH, as pH shifts can affect compound solubility.
Quantitative Data Summary
The solubility of this compound can vary depending on the source and the specific batch of the compound. It is highly soluble in DMSO, but its aqueous solubility is very low.
| Solvent | Reported Solubility | Molar Concentration | Source |
| DMSO | 25 mg/mL | 65.66 mM | |
| DMSO | 9 mg/mL | 23.63 mM | |
| DMSO | 7.62 mg/mL | 20 mM | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 380.77 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 1 mg of this compound and place it into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 380.77 g/mol )) * 1,000,000 µL/L ≈ 262.6 µL
-
-
Dissolution: Add 262.6 µL of anhydrous DMSO to the tube containing the this compound.
-
Vortex: Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to prepare 10 mL of a 10 µM working solution:
-
(V1)(10 mM) = (10 mL)(10 µM)
-
(V1)(10,000 µM) = (10,000 µL)(10 µM)
-
V1 = 10 µL
-
-
Dilution (Crucial Step): Add 10 mL of pre-warmed medium to a sterile conical tube. While gently vortexing or swirling the medium, add the 10 µL of the 10 mM this compound stock solution drop-wise. Do not add the medium to the DMSO stock.
-
Final DMSO Concentration: In this example, the final DMSO concentration will be 0.1% (10 µL in 10 mL).
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted this compound in aqueous media.
Visualizations
This compound Experimental Workflow
TNFR1 Signaling Pathway and this compound's Point of Inhibition
References
Technical Support Center: Optimizing R-7050 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing R-7050, a potent TNF-α receptor antagonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a depiction of the relevant signaling pathway to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental drug that functions as a TNF-α receptor antagonist.[1] It specifically inhibits TNF-α receptor 1 (TNFR1) signaling by blocking the association of TNFR1 with essential downstream adaptor proteins, TRADD and RIP1.[2] This action prevents the subsequent activation of inflammatory and cell death pathways, such as the NF-κB and MAPK signaling cascades.[2]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: For a novel compound like this compound where extensive public data on IC50 values across numerous cell lines is not available, a common approach is to perform a broad dose-response curve. It is advisable to start with a wide concentration range, for instance, from 1 nM to 100 µM, spanning several orders of magnitude. This initial experiment will help in narrowing down the effective concentration range for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be stored in small aliquots at -20°C or -80°C. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Q4: What are the essential controls to include in my this compound experiments?
A4: To ensure the validity and interpretability of your results, the inclusion of proper controls is critical. Essential controls include:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known inhibitor of the TNF-α pathway to confirm that your assay is functioning as expected.
-
Negative Control: A structurally similar but inactive compound (if available) to help identify potential off-target effects.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: It is crucial to determine the concentration at which this compound may be toxic to your cells. This is typically done by performing a cytotoxicity assay, such as an MTT, XTT, or Resazurin assay, in parallel with your functional assays. This will allow you to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. Your desired effective concentration of this compound should be well below its CC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to maintain humidity. |
| No observable effect of this compound | This compound concentration is too low, the compound has degraded, or the cell line is not responsive to TNF-α stimulation. | Perform a broad dose-response experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range. Ensure proper storage of this compound stock solutions in aliquots at -20°C or -80°C to prevent degradation. Confirm that your cell line expresses the TNF-α receptor and responds to TNF-α stimulation using a positive control. |
| Significant cell death observed | The concentration of this compound is above the cytotoxic threshold for the cell line, or the final DMSO concentration is too high. | Determine the CC50 of this compound for your cell line using a cytotoxicity assay and use concentrations well below this value. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. |
| Inconsistent IC50 values between experiments | Variations in cell density, incubation times, or reagent concentrations. | Standardize your experimental protocol. Use a consistent cell seeding density, ensure cells are in the logarithmic growth phase, and maintain consistent incubation times for all treatments and assays. |
| Compound precipitation in cell culture media | The solubility limit of this compound in the aqueous media has been exceeded. | Visually inspect your stock solution and the final concentration in the media for any precipitate. Prepare intermediate dilutions of your this compound stock in a small volume of media before adding it to the final well volume. Ensure the cell culture medium is warmed to 37°C before adding the compound. |
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not extensively documented across a wide range of public cell line studies, it is imperative for researchers to determine these values empirically for their specific experimental system. The following tables are provided as templates for presenting your experimental data.
Table 1: Dose-Response of this compound on TNF-α-induced NF-κB Activation
| Cell Line | This compound Concentration | % Inhibition of NF-κB Activation (Mean ± SD) | IC50 Value |
| e.g., HeLa | 1 nM | ||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Cytotoxicity of this compound
| Cell Line | This compound Concentration | % Cell Viability (Mean ± SD) | CC50 Value |
| e.g., HeLa | 1 µM | ||
| 10 µM | |||
| 25 µM | |||
| 50 µM | |||
| 100 µM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an NF-κB Reporter Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Pre-incubation with this compound: Remove the old medium from the cells and add the media containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours at 37°C.
-
TNF-α Stimulation: Prepare a solution of TNF-α in cell culture medium at a concentration that induces a sub-maximal response in your assay (this should be determined in a preliminary experiment, typically 1-10 ng/mL). Add the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data by subtracting the background luminescence from the unstimulated control wells. Plot the percentage of inhibition of NF-κB activation against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium at concentrations ranging from, for example, 1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control. Remove the old medium and add the media with the different this compound concentrations.
-
Incubation: Incubate the plate for 24-72 hours (the duration should match your functional assay).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
R-7050 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of R-7050. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in high-purity, anhydrous Dimethyl Sulfoxide (DMSO), should be stored at -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] Each freeze-thaw cycle increases the risk of degradation and the introduction of water from atmospheric condensation, which can compromise the stability of the compound.[1]
Q2: How long can I store this compound in a DMSO stock solution?
A2: While specific long-term stability data for this compound in DMSO is not extensively published, best practices for small molecules suggest that stock solutions in anhydrous DMSO can be stable for up to 3 months when stored properly at -20°C.[2] For longer-term storage of several months, -80°C is recommended.[1] For critical experiments, it is always advisable to use freshly prepared solutions or to re-qualify the solution's purity and concentration after prolonged storage. The stability of a compound in DMSO can be highly dependent on its specific chemical characteristics.[3]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is readily soluble in DMSO. For biological experiments, it is best to use a fresh stock of anhydrous DMSO to minimize the presence of water, which can accelerate degradation.
Q4: My this compound, a quinoxaline derivative, appears to be degrading upon exposure to light. Is this expected?
A4: Yes, quinoxaline derivatives can be sensitive to light. Photodegradation is a known issue for many fluorescent and aromatic heterocyclic compounds. It is crucial to protect both solid this compound and its solutions from light during storage and handling.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Question: I've diluted my this compound DMSO stock solution into my aqueous cell culture medium, and it has become cloudy or a precipitate has formed. What should I do?
Answer: This is a common issue for hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock to an aqueous medium. This precipitation can significantly lower the effective concentration of the compound in your experiment.
Troubleshooting Steps:
-
Check the Stock Solution: Ensure your DMSO stock solution is clear and fully dissolved. If not, gentle warming to 37°C or brief sonication may help. If the precipitate persists, the stock concentration may be too high.
-
Optimize the Dilution Method:
-
Avoid "Solvent Shock": Instead of adding a small volume of concentrated stock directly into a large volume of media, perform a stepwise dilution. First, dilute the stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the this compound solution.
-
Rapid Mixing: Add the stock solution to the media while gently swirling or vortexing to ensure rapid and even distribution, preventing localized high concentrations.
-
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Consider a Co-solvent: For particularly challenging compounds, adding a biocompatible surfactant like Pluronic® F-68 to the cell culture medium can help maintain solubility.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C or -80°C | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot into single-use volumes. Protect from light. Use anhydrous DMSO. |
| -80°C | Several months | Aliquot into single-use volumes. Protect from light. Use anhydrous DMSO. | |
| Aqueous Solution | Not Recommended | Prepare fresh | Due to low aqueous solubility and potential for degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any particulates.
-
If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Immediately after preparation (t=0), take an aliquot of the solution for analysis by HPLC or LC-MS to determine the initial concentration and purity.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots for analysis.
-
Analyze the aliquots by HPLC or LC-MS to quantify the remaining this compound and detect the appearance of any degradation products.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits TNFR1 signaling complex formation.
References
Technical Support Center: R-7050 Experiments
This technical support center provides troubleshooting guidance for researchers and scientists encountering inconsistent results during experiments with R-7050, a TNF-α receptor 1 (TNFR1) signaling inhibitor. The following resources address common issues and offer solutions to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental drug that functions as a tumor necrosis factor-α (TNF-α) receptor 1 (TNFR1) antagonist.[1] It operates by blocking the association of TNFR1 with intracellular adaptor proteins such as TRADD and RIP1.[2] This inhibition prevents the activation of downstream signaling cascades, specifically the NF-κB and MAPK pathways.
Q2: I am observing a weaker or no inhibitory effect of this compound in my cell-based assays compared to what is reported in the literature. What are the potential causes?
A2: Discrepancies between expected and observed results can stem from several factors:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in aqueous cell culture media. Degradation or precipitation of the compound over the course of the experiment will reduce its effective concentration.
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Incorrect Concentration: The concentration used might be too low to elicit a significant biological response in your specific cell line or experimental setup.
-
Cell Line Specific Effects: Different cell lines can exhibit varying sensitivities to inhibitors due to differences in receptor expression levels, downstream signaling components, or the presence of drug efflux pumps.
Q3: My in vitro kinase assay results with this compound are inconsistent. What should I check?
A3: Inconsistencies in in vitro kinase assays are common and can be influenced by several experimental variables:
-
ATP Concentration: Since many inhibitors are ATP-competitive, the concentration of ATP in your assay can significantly impact the IC50 value.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and substrate are critical. Variations between batches can lead to inconsistent results.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have distinct sources of interference and variability.
-
Incubation Time and Temperature: Variations in these parameters can affect enzyme kinetics and compound stability.
Q4: I am observing unexpected off-target effects or cellular toxicity at effective concentrations of this compound. What could be the reason?
A4: Off-target effects are a known challenge with small molecule inhibitors. While this compound is described as a TNFR1 signaling inhibitor, it may interact with other cellular components, especially at higher concentrations. It is also crucial to consider the toxicity of the solvent (e.g., DMSO) used to dissolve the compound.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological effect | Compound Instability/Degradation: The compound may be degrading in the cell culture media. | Perform a time-course experiment to assess the stability of this compound in your specific media. Consider refreshing the media with a fresh inhibitor for long-term experiments. |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells. | Review the physicochemical properties of this compound. If poor permeability is suspected, ensure appropriate controls are in place to verify cellular uptake. | |
| Incorrect Concentration: The concentration used may be too low. | Perform a dose-response experiment to determine the optimal effective concentration (e.g., EC50) for your specific cell line and experimental endpoint. | |
| Cell Line Variability: Your cell line may be less sensitive to this compound. | Profile the expression levels of TNFR1 and key downstream signaling proteins in your cell line. | |
| High cellular toxicity | Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. | Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available and appropriate for your research question. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Inconsistent Results in In Vitro Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| Variable IC50 values | Inconsistent ATP Concentration: The concentration of ATP can significantly affect the apparent potency of ATP-competitive inhibitors. | Standardize the ATP concentration across all experiments. For comparative studies, it is often recommended to use an ATP concentration close to the Km value for the specific kinase. |
| Enzyme/Substrate Inconsistency: Variations in the purity, activity, or handling of the kinase and substrate. | Use highly purified and well-characterized recombinant proteins. Aliquot enzymes to avoid repeated freeze-thaw cycles. | |
| Assay Readout Interference: The compound may interfere with the detection method (e.g., fluorescence quenching, luciferase inhibition). | Run control experiments without the enzyme to check for compound interference with the assay signal. | |
| No inhibition observed | Inactive Compound: The inhibitor may have degraded. | Use a fresh stock of this compound and verify its integrity if possible. |
| Incorrect Assay Conditions: The buffer composition, pH, or co-factor concentrations may not be optimal for inhibitor binding or enzyme activity. | Optimize the assay conditions according to the manufacturer's recommendations for the specific kinase. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solutions
-
Determine the appropriate solvent: this compound is typically soluble in organic solvents like DMSO.
-
Prepare a high-concentration stock solution: To minimize the volume of organic solvent added to cell cultures, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
General Protocol for a Cell-Based NF-κB Reporter Assay
-
Cell Seeding: Plate cells expressing an NF-κB-driven reporter gene (e.g., luciferase) in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Pre-treatment with this compound: The following day, pre-treat the cells with a range of this compound concentrations (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the treatments.
Visualizations
Caption: this compound inhibits TNFR1 signaling pathway.
References
Technical Support Center: R-7050 Treatment & Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor cell viability when using R-7050 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My negative control (vehicle-treated) cells are showing low viability. What could be the cause?
A1: Low viability in negative controls is a critical issue that can invalidate experimental results. Several factors could be responsible:
-
Vehicle Toxicity : The solvent used to dissolve this compound, such as DMSO, may be at a toxic concentration. It's crucial to ensure the final vehicle concentration is not harmful to the cells, typically below 0.5% for DMSO.[1]
-
Cell Culture Health : The initial health of your cells is paramount. Ensure you are using cells within their exponential growth phase and at an appropriate passage number.[1]
-
Contamination : Microbial contamination can rapidly lead to cell death. Regularly test your cell cultures for any signs of contamination.[1]
-
Incorrect Seeding Density : Plating too few cells can result in poor viability. It is important to optimize the seeding density for your specific cell line.[1][2]
Q2: I am observing high variability in cell viability between replicate wells treated with this compound. What are the common sources of this variability?
A2: High variability between replicates can obscure the true effect of this compound. Common causes include:
-
Uneven Cell Seeding : A non-homogenous cell suspension can lead to inconsistent cell numbers across wells. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects : Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate media components and this compound. To mitigate this, avoid using the outer wells for critical experiments or fill them with sterile PBS or media.
-
Pipetting Errors : Inaccurate pipetting can introduce significant variability. Regularly calibrate your pipettes and use fresh tips for each replicate.
-
Incomplete Reagent Mixing : Ensure gentle but thorough mixing after adding this compound and assay reagents.
Q3: The dose-response curve for this compound is inconsistent or does not follow a standard sigmoidal shape. Why might this be happening?
A3: An inconsistent dose-response curve can be due to several factors:
-
Incorrect Drug Dilutions : Errors in preparing serial dilutions can lead to a non-linear dose response. Prepare fresh dilutions for each experiment and verify the stock solution's concentration.
-
This compound Instability : As a protein, this compound may be unstable in your culture medium or at the incubation temperature, leading to degradation over time. Check for information on the stability of this compound under your experimental conditions.
-
Precipitation at High Concentrations : At high concentrations, this compound may precipitate out of the solution, which can interfere with assay readings. Visually inspect the wells for any signs of precipitation.
-
Off-Target Effects : At higher concentrations, this compound might have off-target effects that could counteract its primary mechanism of action or interfere with the assay chemistry.
Troubleshooting Guide: Poor Cell Viability with this compound Treatment
This guide provides a systematic approach to troubleshooting unexpected low cell viability in your experiments with this compound.
Problem 1: Cell Viability is Significantly Lower Than Expected Across All this compound Concentrations
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to this compound. Consider performing a dose-response experiment with a wider range of concentrations, including very low doses. |
| Suboptimal Cell Health | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Use cells with a low passage number. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
| Prolonged Incubation Time | The cytotoxic effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time. |
Problem 2: No Dose-Dependent Effect on Cell Viability is Observed
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| This compound Degradation | Check the stability of this compound in your culture medium and at the incubation temperature. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Cell Resistance | The cell line may be resistant to the effects of this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity. |
| Insufficient Incubation Time | The effects of this compound may require a longer exposure time. Conduct a time-course experiment. |
| Binding to Serum Components | Components in the serum of the culture medium can sometimes bind to and inactivate the treatment compound. Consider reducing the serum concentration if it is appropriate for your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment : The following day, treat the cells with a range of this compound concentrations. Include vehicle-only controls.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment : Treat cells with this compound at the desired concentrations for the determined time period.
-
Cell Harvesting : Harvest the cells, including any floating cells in the medium.
-
Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Visualizations
Caption: A troubleshooting workflow for addressing poor cell viability.
References
how to minimize variability in R-7050 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the TNF-α receptor 1 (TNFR1) antagonist, R-7050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that acts as a selective inhibitor of Tumor Necrosis Factor-α (TNF-α) Receptor 1 (TNFR1) signaling.[1] It functions by blocking the association of TNFR1 with intracellular adapter proteins TRADD and RIP1, which in turn inhibits the downstream activation of NF-κB and MAPK signaling pathways.[1] This mechanism allows this compound to exert anti-inflammatory effects.[2]
Q2: What are the most critical factors to consider for minimizing variability in this compound animal studies?
A2: The most critical factors include:
-
Animal Model Selection: The choice of animal model is paramount for obtaining reliable and relevant data.[3] Factors such as the species, strain, age, and sex of the animals can significantly impact the experimental outcomes.[2] Inbred strains are often preferred for their genetic uniformity, which can help reduce inter-animal variability.
-
Experimental Design: A well-structured study design is essential for producing reproducible and reliable results. This includes defining clear objectives, determining the appropriate sample size to achieve statistical significance, and including necessary control groups.
-
Randomization and Blinding: To mitigate bias, animals should be randomly assigned to different treatment groups. Furthermore, researchers conducting the experiments and analyzing the data should be blinded to the treatment assignments whenever feasible.
-
Environmental Controls: Maintaining consistent environmental conditions such as temperature, humidity, and light-dark cycles is crucial, as variations can introduce physiological stress and affect experimental results.
Q3: How should this compound be prepared and administered for in vivo studies?
A3: For in vivo studies, this compound is typically administered via intraperitoneal (IP) injection. The compound should be dissolved in a suitable vehicle, and the final formulation must be optimized for the specific study design and animal species. It is crucial to ensure the stability and solubility of this compound in the chosen vehicle to ensure consistent dosing.
Q4: What are the ARRIVE guidelines and why are they important for my this compound study?
A4: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a checklist of recommendations for reporting animal research. Adhering to these guidelines ensures that your study is described in enough detail to be fully and transparently reported, which enhances its quality and reliability and allows for better scrutiny and reproduction by other researchers.
Troubleshooting Guides
Issue 1: High variability in neurological outcomes in an intracerebral hemorrhage (ICH) mouse model.
-
Possible Cause: Inconsistent induction of ICH. The collagenase and autologous blood injection models of ICH can have inherent variability.
-
Solution:
-
Standardize the surgical procedure meticulously. This includes the precise location and depth of the injection, the volume and concentration of collagenase or blood, and the rate of infusion.
-
Ensure all personnel performing the surgery are thoroughly trained and follow a strict, standardized protocol.
-
Use a stereotaxic frame for precise targeting of the injection site.
-
-
Possible Cause: Variation in the timing of this compound administration post-ICH.
-
Solution:
-
Administer this compound at a consistent time point after the induction of ICH for all animals in the treatment group. Studies have shown efficacy when administered up to 2 hours post-injury.
-
Use a timer to ensure accurate and consistent dosing intervals.
-
-
Possible Cause: Subjective scoring of neurological deficits.
-
Solution:
-
Use a standardized and validated neurological scoring system.
-
Ensure that the individuals assessing the neurological outcomes are blinded to the treatment groups to prevent observer bias.
-
Whenever possible, use objective, automated assessments of motor function.
-
Issue 2: Inconsistent results in a rat model of postoperative cognitive dysfunction (POCD).
-
Possible Cause: Differences in the surgical procedure and anesthetic exposure.
-
Solution:
-
Standardize the duration and type of surgery (e.g., open tibia fracture or exploratory laparotomy) for all animals.
-
Maintain a consistent level and duration of anesthesia. Monitor physiological parameters such as body temperature throughout the procedure.
-
-
Possible Cause: Variability in baseline cognitive function of the animals.
-
Solution:
-
Acclimate the animals to the testing environment and handle them regularly before the start of the experiment to reduce stress-induced variability.
-
Perform baseline cognitive testing (e.g., Morris Water Maze, open field test) before surgery to ensure all groups have similar baseline performance.
-
-
Possible Cause: Inconsistent housing and husbandry conditions.
-
Solution:
-
House animals in a controlled environment with consistent temperature, humidity, and a 12-hour light-dark cycle.
-
Ensure all animals have ad libitum access to food and water.
-
Minimize noise and other stressors in the animal facility.
-
Experimental Protocols
Protocol 1: this compound in a Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
| Step | Procedure |
| Animal Model | Male CD-1 mice. |
| ICH Induction | Anesthetize mice and place them in a stereotaxic frame. Inject bacterial collagenase (e.g., 0.075U) into the striatum to induce hemorrhage. |
| This compound Administration | Within 2 hours of ICH induction, administer a single intraperitoneal (IP) injection of this compound. |
| Outcome Measures | Assess neurological deficits at 24, 48, and 72 hours post-ICH using a modified neurological severity score. At 24 hours post-ICH, measure brain edema and blood-brain barrier permeability. |
| Control Group | Administer a vehicle control via IP injection at the same time point post-ICH. |
Protocol 2: this compound in a Rat Model of Postoperative Cognitive Dysfunction (POCD)
| Step | Procedure |
| Animal Model | Aged male Sprague-Dawley or Wistar rats. |
| Surgical Procedure | Perform an open tibia fracture surgery or exploratory laparotomy under anesthesia to induce POCD. |
| This compound Administration | Administer this compound via intraperitoneal injection prior to surgery. |
| Behavioral Testing | Conduct cognitive function tests such as the Morris Water Maze, open field test, and passive avoidance memory test at a set time point (e.g., 7 days) after surgery. |
| Biochemical Analysis | Measure levels of inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the hippocampus. |
| Control Groups | Include a sham surgery group and a vehicle control group. |
Visualizations
References
R-7050 not inhibiting TNF-alpha induced signaling
Welcome to the technical support center for R-7050. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective inhibitor of TNF-alpha induced signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable triazoloquinoxaline compound that selectively inhibits cellular signaling induced by Tumor Necrosis Factor-alpha (TNF-α).[1] Unlike biologic TNF inhibitors that directly bind to TNF-α, this compound does not interfere with the binding of TNF-α to its receptor (TNFR).[1][2] Instead, it works intracellularly by selectively blocking the association of the TNFR1 with essential adaptor molecules such as TRADD (TNFR-associated death domain) and RIP1 (Receptor-interacting protein 1).[3] This disruption prevents the downstream activation of key signaling pathways, including the NF-κB and MAPK (JNK and p38) pathways.[1]
Q2: What is this compound also known as?
A2: this compound is also referred to as TNF-α Antagonist III.
Q3: Is this compound cell-permeable?
A3: Yes, this compound is a cell-permeable compound, allowing it to act on intracellular signaling components.
Q4: What are the primary downstream signaling pathways inhibited by this compound?
A4: this compound has been shown to inhibit the phosphorylation of proteins in both the JNK and p38 MAPK pathways. By preventing the association of TRADD and RIP1 with the TNF receptor, it also effectively inhibits the activation of the NF-κB signaling pathway.
Troubleshooting Guide: this compound Not Inhibiting TNF-alpha Induced Signaling
This guide addresses potential reasons why this compound may not be producing the expected inhibitory effect on TNF-α induced signaling in your experiments.
Problem: No or weak inhibition of TNF-α induced signaling (e.g., no decrease in NF-κB activation, cytokine production, or phosphorylation of JNK/p38).
Below are potential causes and recommended troubleshooting steps.
Compound Integrity and Handling
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Storage: Ensure this compound is stored correctly, typically at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Fresh Working Solutions: Prepare fresh working dilutions of this compound from a stock solution for each experiment. Do not store diluted solutions for extended periods. |
| Incorrect Concentration | - Concentration Verification: Double-check the calculations for your stock and working concentrations. If possible, verify the concentration and purity of your this compound stock using analytical methods.- Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Solubility Issues | - Proper Dissolution: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitates can significantly lower the effective concentration.- Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your cell culture medium low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, as high concentrations can be toxic to cells. |
Experimental Setup and Cell-Based Factors
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to TNF-α and this compound. The expression levels of TNFR1 and downstream signaling components can influence the outcome. Consider testing this compound in a cell line known to be responsive to TNF-α.- Cell Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to phenotypic and genotypic drift, altering signaling responses.- Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density and perform experiments at a consistent confluency, as both can affect cellular responses. |
| Assay Conditions | - TNF-α Activity: Confirm the bioactivity of your TNF-α stock. Perform a dose-response of TNF-α to ensure you are using a concentration that induces a robust but not oversaturated response in your assay.- Incubation Times: Optimize the pre-incubation time with this compound before adding TNF-α, and the subsequent TNF-α stimulation time. A typical pre-incubation time is 1-2 hours, and TNF-α stimulation can range from 15 minutes (for phosphorylation events) to 24 hours (for cytokine production).- Media Components: Serum components in the cell culture medium can sometimes interact with small molecules. If feasible, consider reducing the serum concentration during the treatment period, ensuring cell viability is not compromised. |
| Assay Readout Issues | - Assay Sensitivity: Ensure your assay is sensitive enough to detect the inhibitory effects of this compound. For reporter assays, check the transfection efficiency and the dynamic range of the reporter. For ELISAs, verify the standard curve and the sensitivity of the antibody pair.- Off-Target Effects of this compound: At high concentrations, small molecules can have off-target effects. If you are using a reporter gene assay, consider performing a counterscreen with a constitutively active promoter to rule out direct inhibition of the reporter protein by this compound. |
Quantitative Data Summary
The inhibitory activity of this compound can vary depending on the cell type, assay conditions, and the specific downstream readout being measured. The following table summarizes available quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.63 µM | Inhibition of TNF-α-induced Intercellular Adhesion Molecule 1 (ICAM-1) expression. | |
| EC50 | 1.45 µM | Inhibition of IL-1β-induced ICAM-1 expression. |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
NF-κB Reporter Assay for this compound Activity
This protocol is designed to measure the inhibition of TNF-α-induced NF-κB activation using a luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
TNF-α Stimulation:
-
Add TNF-α to the wells to a final concentration of 10-20 ng/mL (this should be optimized for your cell line). Do not add TNF-α to the unstimulated control wells.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction of NF-κB activity by TNF-α relative to the unstimulated control.
-
Determine the percent inhibition of TNF-α-induced NF-κB activity for each concentration of this compound.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
ELISA for Cytokine Inhibition by this compound
This protocol measures the inhibition of TNF-α-induced production of a downstream cytokine (e.g., IL-6 or IL-8) by this compound.
Materials:
-
A suitable cell line (e.g., A549, HeLa, or primary endothelial cells)
-
Complete growth medium
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle)
-
24-well or 96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6 or IL-8)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium and add the this compound dilutions to the cells. Include a vehicle control and a no-treatment control.
-
Pre-incubate for 1-2 hours.
-
-
TNF-α Stimulation:
-
Add TNF-α to the wells to a final concentration that induces a robust cytokine response (e.g., 10 ng/mL). Do not add TNF-α to unstimulated control wells.
-
Incubate for 12-24 hours, or for a time determined to be optimal for the specific cytokine production.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest on the cleared supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve from the cytokine standards provided in the ELISA kit.
-
Calculate the concentration of the cytokine in each of your samples based on the standard curve.
-
Determine the percent inhibition of TNF-α-induced cytokine production for each concentration of this compound.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
TNF-alpha Signaling Pathway and this compound's Point of Inhibition
Caption: this compound inhibits TNF-α signaling by blocking TRADD association with TNFR1.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for assessing this compound's inhibition of TNF-α signaling.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting this compound experimental issues.
References
unexpected phenotypes in R-7050 treated cells
Welcome to the technical support center for R-7050. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes observed during experiments with this compound.
Fictional Compound Context
Compound Name: this compound Intended Mechanism of Action: this compound is a potent and selective inhibitor of the tyrosine kinase "TK-1," a critical component of the Growth Factor Signaling Pathway (GFSP). It is under investigation for its potential to block proliferation in cancer cells that are dependent on GFSP signaling.
Frequently Asked Questions (FAQs)
Q1: What is the intended signaling pathway of this compound?
This compound is designed to inhibit the catalytic activity of TK-1. In the intended Growth Factor Signaling Pathway (GFSP), the binding of a growth factor to its receptor (GF-Receptor) leads to the activation of TK-1. Activated TK-1 then phosphorylates and activates the downstream effector, Proliferation Signal Protein (PSP), which in turn translocates to the nucleus to promote cell proliferation. This compound competitively binds to the ATP-binding pocket of TK-1, preventing its autophosphorylation and subsequent activation of PSP.
Figure 1: Intended Signaling Pathway of this compound
Q2: We are observing paradoxical activation of a stress-response pathway with this compound treatment. Why is this happening?
This is an unexpected phenotype that may be attributed to off-target effects of this compound.[1][2] While this compound is designed to be selective for TK-1, it may have an unintended activating effect on a Stress-Response Kinase (SRK-1). This can occur if the binding of this compound to SRK-1 induces a conformational change that mimics activation, leading to the phosphorylation of downstream stress-response proteins and the activation of a survival pathway.[3][4] This paradoxical activation can sometimes be observed with kinase inhibitors.[1]
Figure 2: Paradoxical Activation of a Stress-Response Pathway
Q3: Instead of apoptosis, we are seeing signs of cellular senescence in our this compound treated cells. Is this a known effect?
Induction of cellular senescence is another unexpected phenotype that has been reported by some users and is a known phenomenon with certain kinase inhibitors. This can occur if the inhibition of TK-1 by this compound leads to a sustained cell cycle arrest without triggering the apoptotic machinery. The senescent phenotype is often characterized by an enlarged and flattened cell morphology, and positive staining for senescence-associated β-galactosidase (SA-β-gal).
Q4: We have observed significant changes in cell morphology and adhesion after this compound treatment. What could be the cause?
Changes in cell morphology and adhesion can be a consequence of off-target effects on kinases that regulate the cytoskeleton and focal adhesions. This compound might be unintentionally inhibiting kinases such as Focal Adhesion Kinase (FAK) or Rho-associated coiled-coil containing protein kinase (ROCK). Inhibition of these kinases can disrupt the actin cytoskeleton and the turnover of focal adhesions, leading to the observed changes in cell shape and attachment.
Troubleshooting Guides
Issue 1: Paradoxical Activation of Stress-Response Pathway
Symptoms:
-
Increased phosphorylation of known stress-response proteins (e.g., p38, JNK).
-
Increased expression of downstream targets of the stress-response pathway.
-
No significant decrease in cell viability, or even increased survival under stress conditions.
Troubleshooting Workflow:
Figure 3: Troubleshooting Workflow for Paradoxical Activation
Quantitative Data Summary:
| Concentration of this compound | % Inhibition of p-TK-1 | % Activation of p-SRK-1 |
| 0 µM (Control) | 0% | 0% |
| 0.1 µM | 85% | 25% |
| 1 µM | 95% | 150% |
| 10 µM | 98% | 300% |
Experimental Protocol: Western Blot for Phosphorylated Kinases
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TK-1, TK-1, p-SRK-1, and SRK-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Issue 2: Induction of Cellular Senescence
Symptoms:
-
Cells appear enlarged and flattened.
-
Positive staining for senescence-associated β-galactosidase (SA-β-gal).
-
Increased expression of cell cycle inhibitors like p21 and p16.
-
Reduced cell proliferation without a significant increase in apoptosis.
Troubleshooting Steps:
-
Confirm Senescence Phenotype: Perform SA-β-gal staining to confirm the presence of senescent cells.
-
Analyze Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of treated cells. A G1 or G2/M arrest is indicative of senescence.
-
Measure Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining) to rule out apoptosis as the primary outcome.
-
Western Blot for Senescence Markers: Analyze the expression of key senescence markers such as p53, p21, and p16.
Quantitative Data Summary:
| Treatment | % SA-β-gal Positive Cells | % Cells in G1 Phase | % Apoptotic Cells |
| Control | 5% | 45% | 2% |
| This compound (1 µM) | 60% | 75% | 5% |
| Doxorubicin (Positive Control) | 70% | 70% | 40% |
Experimental Protocol: SA-β-galactosidase Staining
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for 72-96 hours.
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Imaging: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Count the number of blue cells and the total number of cells to determine the percentage of senescent cells.
Issue 3: Altered Cell Morphology and Adhesion
Symptoms:
-
Cells become rounded or stellate in appearance.
-
Decreased cell adhesion to the culture dish.
-
Changes in the organization of the actin cytoskeleton and focal adhesions.
Troubleshooting Steps:
-
Microscopic Observation: Document the changes in cell morphology using phase-contrast microscopy.
-
Immunofluorescence Staining: Stain the cells for F-actin (using phalloidin) and key focal adhesion proteins (e.g., paxillin, vinculin) to visualize the cytoskeleton and focal adhesions.
-
Cell Adhesion Assay: Quantify the changes in cell adhesion using a crystal violet-based adhesion assay.
-
Western Blot for Adhesion-Related Kinases: Analyze the phosphorylation status of kinases involved in cell adhesion, such as FAK and SRC.
Quantitative Data Summary:
| Treatment | Relative Cell Adhesion (%) | Average Focal Adhesion Size (µm²) |
| Control | 100% | 2.5 |
| This compound (1 µM) | 60% | 1.2 |
| FAK Inhibitor (Positive Control) | 55% | 1.0 |
Experimental Protocol: Immunofluorescence for F-actin and Paxillin
-
Cell Culture on Coverslips: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with an anti-paxillin primary antibody.
-
Secondary Antibody and Phalloidin Staining: Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of R-7050 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the TNF-α receptor 1 (TNFR1) inhibitor, R-7050.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
1. Solubility and Stability
-
Question: My this compound is not dissolving properly. What should I do?
-
Answer: this compound is soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment. To create a stock solution, you can dissolve this compound in DMSO to a maximum concentration of 20 mM (7.62 mg/mL). If you still experience solubility issues, gentle warming and vortexing may help. Always ensure your final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Question: How should I store my this compound stock solution?
-
Answer: this compound powder should be stored at +4°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in DMSO at these temperatures is generally good, but it is always best practice to use freshly prepared dilutions for your experiments whenever possible.
-
2. Inconsistent or Unexpected Experimental Results
-
Question: I am not observing the expected inhibition of TNF-α signaling with this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary between cell types and experimental conditions. An EC50 of 0.63 µM has been reported for the inhibition of TNF-α-induced ICAM-1 expression.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Cell Health and Confluency: The health and confluency of your cells can significantly impact their response to TNF-α and this compound. Ensure your cells are healthy, within a low passage number, and at an appropriate confluency for your experiment.
-
Pre-incubation Time: The pre-incubation time with this compound before TNF-α stimulation is crucial. A pre-incubation period of at least 30 minutes to 1 hour is generally recommended to allow for sufficient cell permeability and target engagement.
-
Reagent Quality: Verify the quality and activity of your TNF-α. Reconstituted cytokines can lose activity over time, even when stored correctly.
-
-
-
Question: I am observing high background or non-specific effects in my assay. How can I troubleshoot this?
-
Answer: High background can be caused by several factors:
-
DMSO Concentration: As mentioned, high concentrations of the DMSO solvent can cause non-specific effects. Ensure your final DMSO concentration is as low as possible.
-
Antibody Specificity (for Western Blots): If you are performing a Western blot to assess MAPK pathway inhibition, ensure your primary and secondary antibodies are specific and used at the recommended dilutions. Running appropriate controls, such as secondary antibody only, can help identify non-specific binding.
-
Blocking (for Western Blots): For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking is often recommended over milk, as milk contains phosphoproteins that can increase background.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is an inhibitor of Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling.[2] It functions by blocking the association of TNFR1 with the intracellular adaptor proteins TRADD and RIP1.[1][3] This disruption prevents the downstream activation of the NF-κB and MAPK signaling pathways.
-
-
Question: What are the key signaling pathways affected by this compound?
-
Answer: this compound primarily inhibits the TNF-α-induced activation of two major signaling cascades: the NF-κB pathway and the MAPK pathway. By blocking these pathways, this compound can attenuate inflammatory responses and other cellular processes mediated by TNF-α.
-
-
Question: In which experimental models has this compound been used?
-
Answer: this compound has been utilized in both in vitro and in vivo models. It has been shown to attenuate neurovascular injury in a mouse model of intracerebral hemorrhage. In cell-based assays, it has been used to study the inhibition of TNF-α-induced signaling in various cell types.
-
-
Question: Is this compound cell-permeable?
-
Answer: Yes, this compound is a cell-permeable compound, which allows it to target the intracellular signaling components of the TNFR1 pathway.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | Not Specified | TNFα-induced ICAM-1 Expression | 0.63 µM | |
| EC50 | Not Specified | IL-1β-induced ICAM-1 Expression | 1.45 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Treatment Group | Result | p-value | Reference |
| Brain Water Content (%) | Sham | 75.6 ± 0.3 | ||
| ICH | 81.5 ± 0.5 | <0.05 vs. Sham | ||
| ICH + this compound (6 mg/kg) | 78.5 ± 0.3 | <0.05 vs. ICH | ||
| ICH + this compound (12 mg/kg) | 78.3 ± 0.3 | <0.05 vs. ICH | ||
| Evans Blue Extravasation (µg/g brain tissue) | Sham | 12.2 ± 1.5 | ||
| ICH | 47.2 ± 5.8 | <0.01 vs. Sham | ||
| ICH + this compound (6 mg/kg at 0.5h) | 28.7 ± 5.9 | <0.05 vs. ICH | ||
| ICH + this compound (6 mg/kg at 2h) | 30.3 ± 1.9 | <0.01 vs. ICH | ||
| Neurological Deficit Score (24h post-ICH) | Sham | 0 | ||
| ICH | 10.5 ± 0.5 | |||
| ICH + this compound (6 mg/kg) | 6.5 ± 0.8 | <0.01 vs. ICH | ||
| ICH + this compound (12 mg/kg) | 6.2 ± 0.7 | <0.01 vs. ICH |
Experimental Protocols
1. TNF-α Induced NF-κB Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293) transiently or stably expressing an NF-κB luciferase reporter construct in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
TNF-α Stimulation: Add TNF-α to the wells to a final concentration of 10-20 ng/mL. It is important to also have an unstimulated control group.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Data Analysis: Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α stimulated samples by the normalized activity of the unstimulated control. Plot the dose-response curve for this compound and determine the IC50 value.
-
2. Western Blot for Phospho-MAPK (ERK1/2)
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of TNF-α-induced MAPK (ERK1/2) phosphorylation by this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1 hour, followed by stimulation with TNF-α (10-20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
3. Caco-2 Cell Permeability Assay
-
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, which is an in vitro model of the intestinal barrier.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
For apical to basolateral (A-B) permeability, add this compound to the apical chamber.
-
For basolateral to apical (B-A) permeability, add this compound to the basolateral chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of this compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Mandatory Visualization
Caption: this compound inhibits TNFR1 signaling by blocking TRADD association.
Caption: A typical workflow for Western blot analysis of phospho-MAPK.
References
Validation & Comparative
Validating R-7050 Efficacy: A Comparative Guide with Positive Controls
For researchers and drug development professionals investigating novel anti-inflammatory therapeutics, rigorous validation of a compound's efficacy is paramount. This guide provides a comparative framework for assessing the performance of R-7050, a small-molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, against established biologic positive controls such as Etanercept.
This compound presents a distinct, intracellular mechanism of action by blocking the association of TNFR1 with downstream adaptor proteins like TRADD and RIP1.[1] This contrasts with biologic inhibitors such as Etanercept, Infliximab, and Adalimumab, which function extracellularly by directly binding to and neutralizing TNF-α, preventing it from activating its receptors.[1] This guide outlines the signaling pathways, presents available efficacy data, and provides detailed experimental protocols to facilitate a comprehensive evaluation of this compound's potential.
Mechanism of Action: The TNF-α Signaling Pathway
TNF-α is a potent pro-inflammatory cytokine that exerts its effects by binding to TNFR1. This binding event triggers a conformational change in the receptor, leading to the recruitment of a series of intracellular adaptor proteins. This signaling cascade culminates in the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways drives the expression of numerous inflammatory genes, including cytokines, chemokines, and adhesion molecules, which orchestrate the inflammatory response.
Biologic inhibitors, such as Etanercept, act as decoy receptors, binding to soluble TNF-α and preventing its interaction with TNFR1. In contrast, this compound is a cell-permeable compound that intervenes within the cell, inhibiting the formation of the TNFR1 signaling complex.[1]
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and the positive control, Etanercept, in inhibiting key inflammatory readouts.
Disclaimer: The data presented in Table 1 and Table 2 are derived from separate studies and are not the result of a direct head-to-head comparison. These tables are intended to provide an overview of the reported efficacy of each compound under specific experimental conditions.
Table 1: Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage
| Parameter | Treatment Group | Result | Percent Change vs. Control |
| Neurological Deficit Score (72h post-ICH) | ICH + Vehicle | 2.5 ± 0.3 | - |
| ICH + this compound (12 mg/kg) | 0.5 ± 0.2 | ↓ 80% | |
| Brain Edema (% water content at 24h post-ICH) | ICH + Vehicle | 82.1 ± 0.4% | - |
| ICH + this compound (12 mg/kg) | 80.5 ± 0.3% | ↓ 1.6% | |
| Data derived from a study on intracerebral hemorrhage in mice. Neurological deficit was scored on a scale of 0-4.[1] |
Table 2: Efficacy of Etanercept in Patients with Ankylosing Spondylitis
| Parameter | Treatment Group | Result | Percent Change vs. Baseline |
| ASAS 20 Response (Week 12) | Placebo | 37.3% | - |
| Etanercept (50 mg weekly) | 74.2% | ↑ 99% | |
| ASAS 40 Response (Week 12) | Placebo | 21.6% | - |
| Etanercept (50 mg weekly) | 58.1% | ↑ 169% | |
| ASAS 20/40 response indicates a 20% or 40% improvement in Assessment of SpondyloArthritis international Society criteria. Data from a randomized controlled trial in patients with ankylosing spondylitis. |
Experimental Protocols
To facilitate direct comparison, detailed protocols for key in vitro assays are provided below. These protocols are designed to assess the inhibitory effects of this compound and positive controls on TNF-α-induced inflammatory responses.
Inhibition of TNF-α-Induced IL-8 Secretion Assay
Objective: To quantify the dose-dependent inhibition of TNF-α-induced Interleukin-8 (IL-8) secretion by this compound and a positive control (e.g., Etanercept).
Materials:
-
Human colon adenocarcinoma cells (HT-29) or other suitable cell line expressing TNFR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
This compound.
-
Etanercept (positive control).
-
Vehicle control (e.g., DMSO).
-
Human IL-8 ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Etanercept in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.1%.
-
Pre-treatment: Remove the culture medium from the cells and add the prepared compound dilutions (this compound, Etanercept, or vehicle control). Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL (or a pre-determined optimal concentration). Include wells with cells and medium only as a negative control.
-
Incubation: Incubate the plates for 6-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-8 secretion for each compound concentration relative to the TNF-α stimulated vehicle control. Determine the IC50 value for each compound.
MAPK Phosphorylation Assay (by Western Blot)
Objective: To assess the inhibitory effect of this compound and a positive control on TNF-α-induced phosphorylation of p38 MAPK.
Materials:
-
HeLa cells or another suitable cell line.
-
Cell culture medium.
-
Recombinant human TNF-α.
-
This compound.
-
Etanercept (positive control).
-
Vehicle control.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound, Etanercept, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Calculate the percentage inhibition of phosphorylation relative to the TNF-α stimulated vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative validation of this compound.
References
A Head-to-Head Comparison of R-7050 and Infliximab in the Inhibition of Tumor Necrosis Factor-Alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct inhibitors of Tumor Necrosis Factor-alpha (TNF-alpha) signaling: R-7050, a small molecule inhibitor of the TNF receptor (TNFR), and Infliximab, a monoclonal antibody that directly neutralizes TNF-alpha. This document outlines their mechanisms of action, presents available experimental data on their efficacy, and details the protocols for key experiments.
Executive Summary
This compound and Infliximab represent two different therapeutic strategies for targeting the pro-inflammatory cytokine TNF-alpha. Infliximab, a biologic drug, acts by directly binding to and neutralizing TNF-alpha, preventing it from interacting with its receptors. In contrast, this compound is a cell-permeable small molecule that does not interfere with TNF-alpha binding to its receptor but instead inhibits the downstream signaling cascade by blocking the recruitment of crucial adaptor proteins to the intracellular domain of the TNF receptor. This fundamental difference in their mechanism of action is reflected in their biochemical and cellular activities.
Mechanism of Action
Infliximab is a chimeric monoclonal antibody that specifically targets and binds to both soluble and transmembrane forms of TNF-alpha with high affinity.[1][2] This binding effectively prevents TNF-alpha from interacting with its cell surface receptors, TNFR1 and TNFR2, thereby neutralizing its biological activity.[1][2]
This compound is a cell-permeable triazoloquinoxaline compound that functions as a TNF receptor antagonist.[3] Unlike Infliximab, this compound does not bind to TNF-alpha itself or block the binding of TNF-alpha to its receptors. Instead, it selectively inhibits the association of the TNF receptor with intracellular adaptor molecules, such as TRADD (TNFR-associated death domain) and RIP1 (Receptor-interacting protein 1), which are essential for initiating the downstream signaling pathways that lead to inflammation and apoptosis.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Infliximab. It is important to note that the experimental assays used to evaluate these two inhibitors differ due to their distinct mechanisms of action, making direct comparison of potency values challenging.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Endpoint | EC50 / IC50 | Reference(s) |
| TNF-alpha-induced ICAM-1 Expression | A549 (Human lung carcinoma) | Inhibition of ICAM-1 expression | 0.63 µM | |
| IL-1β-induced ICAM-1 Expression | A549 (Human lung carcinoma) | Inhibition of ICAM-1 expression | 1.45 µM |
Table 2: In Vitro Potency of Infliximab
| Assay | Target | Method | KD (pM) | Reference(s) |
| Binding Affinity | Soluble Human TNF-alpha | Surface Plasmon Resonance | Similar to adalimumab and etanercept | |
| Binding Affinity | Soluble Human TNF-alpha | Kinetic Exclusion Assay (KinExA) | 4.2 pM | |
| Binding Affinity | Membrane-bound Human TNF-alpha | Radioimmunoassay | 468 pM | |
| Neutralization of TNF-alpha cytotoxicity | Murine L929 fibroblasts | Cell viability (MTT/CellTiter-Glo) | ND50: 45 ng/mL |
In Vivo Efficacy Data
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Animal Model | Dosing | Endpoint | Outcome | Reference(s) |
| Collagenase-induced ICH in mice | 6, 12, or 18 mg/kg intraperitoneally, 0.5 or 2 hours post-ICH | Brain water content (edema), Neurological score | Significant reduction in brain edema and improvement in neurological outcomes. |
Table 4: Pharmacokinetics of Infliximab in Mice
| Animal Model | Dosing | Key Pharmacokinetic Parameters | Reference(s) |
| Healthy and DSS-colitic mice | Intravenous and intra-rectal | Measurable levels in blood, intestinal mucosa, and stool. | |
| C57BL/6 mice | Subcutaneous | Half-life: 10.8 days (in a population PK model including human data) |
Experimental Protocols
TNF-alpha Signaling Pathway
The following diagram illustrates the TNF-alpha signaling pathway and highlights the distinct points of inhibition for this compound and Infliximab.
Caption: TNF-alpha signaling pathway and points of inhibition.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the different stages of the TNF-alpha signaling cascade where this compound and Infliximab exert their inhibitory effects.
Caption: Comparative workflow of TNF-alpha inhibition.
Protocol 1: TNF-alpha-Induced NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of TNF-alpha-induced NF-κB activation. It is suitable for testing intracellular signaling inhibitors like this compound.
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and penicillin/streptomycin.
-
Recombinant human TNF-alpha.
-
Test compound (this compound) and vehicle control (e.g., DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well for HEK293). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control. Incubate for 1-2 hours.
-
TNF-alpha Stimulation: Prepare a solution of TNF-alpha in assay medium at a concentration that induces a submaximal response (e.g., 10-20 ng/mL). Add the TNF-alpha solution to the wells containing the test compound. For unstimulated controls, add assay medium only.
-
Incubation: Incubate the plate for 5-7 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-alpha-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Infliximab-Mediated Neutralization of TNF-alpha-Induced Cytotoxicity in L929 Cells
This bioassay measures the ability of Infliximab to neutralize the cytotoxic effect of TNF-alpha on the murine fibroblast cell line L929.
Materials:
-
L929 murine fibroblast cell line.
-
Cell culture medium (e.g., DMEM) with 10% FBS and penicillin/streptomycin.
-
Recombinant human TNF-alpha.
-
Actinomycin D.
-
Infliximab and a negative control antibody (e.g., human IgG).
-
96-well flat-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of approximately 1 x 104 to 3 x 104 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of TNF-alpha and Infliximab Mixture: Prepare serial dilutions of Infliximab in assay medium. Add a constant, predetermined concentration of TNF-alpha (that causes approximately 80-90% cell death, e.g., 1 ng/mL) to each Infliximab dilution. Include a control with TNF-alpha only and a control with medium only. Pre-incubate the mixtures for 30-60 minutes at 37°C.
-
Cell Treatment: Remove the culture medium from the L929 cells. Add the TNF-alpha/Infliximab mixtures to the respective wells.
-
Sensitization: Add Actinomycin D to all wells (except for the 100% viability control) to a final concentration of 1-2 µg/mL to sensitize the cells to TNF-alpha-induced apoptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay such as MTT or a luminescent cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Infliximab relative to the control wells (cells with medium only). Determine the ND50 (Neutralizing Dose 50%) value by fitting the data to a dose-response curve.
Conclusion
This compound and Infliximab represent two distinct and compelling approaches to the inhibition of TNF-alpha-mediated inflammation. Infliximab, a well-established biologic, offers potent and direct neutralization of the TNF-alpha ligand. This compound, a small molecule, provides an alternative strategy by targeting the intracellular signaling machinery of the TNF receptor. The choice between these inhibitors for therapeutic development or research applications will depend on the specific context, including the desired mode of administration, the need for cell permeability, and the specific aspects of the TNF-alpha pathway being targeted. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel TNF-alpha inhibitors.
References
A Head-to-Head Comparison of R-7050 and Etanercept in TNF-α Signaling Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule R-7050 and the biologic drug etanercept in their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) signaling. This comparison is based on their distinct mechanisms of action and available in vitro potency data.
At the forefront of treating inflammatory diseases, TNF-α has been a critical therapeutic target. Molecules like the fusion protein etanercept have been a cornerstone of therapy, while newer small molecules such as this compound offer an alternative mechanism of action. This guide delves into a direct comparison of these two agents, presenting their performance in relevant assays, detailed experimental protocols, and a visual representation of their interaction with the TNF-α signaling pathway.
Mechanism of Action: A Fundamental Divergence
The most significant distinction between this compound and etanercept lies in their mechanism of inhibiting the TNF-α pathway.
Etanercept , a biologic drug, functions as a "TNF-α decoy receptor."[1][2] It is a fusion protein composed of the extracellular domain of the human TNF receptor 2 (TNFR2/p75) linked to the Fc portion of human IgG1.[1][2] This structure allows etanercept to directly bind to both soluble and membrane-bound TNF-α, effectively sequestering the cytokine and preventing it from interacting with its cell surface receptors, TNFR1 and TNFR2.[1] This neutralization of TNF-α abrogates the downstream inflammatory signaling cascades.
This compound , in contrast, is a cell-permeable small molecule that acts as an antagonist of TNF-α receptor 1 (TNFR1) signaling. Unlike etanercept, this compound does not bind directly to TNF-α. Instead, it functions intracellularly by blocking the association of TNFR1 with downstream adaptor proteins, specifically TNFR1-associated death domain (TRADD) and receptor-interacting protein 1 (RIP1). This inhibition prevents the formation of the signaling complex required for the activation of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Quantitative Comparison of In Vitro Potency
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | TNF-α-induced NF-κB Activation | A549 | EC50 | 0.631 µM |
| Etanercept | TNF-α-induced Cytotoxicity | L929 | IC50 | Not explicitly stated in the provided results. Qualitative data shows neutralization of TNF-α's cytotoxic effects. |
Note: The provided data for this compound and etanercept are from different types of assays, which should be considered when comparing their potencies. An NF-κB activation assay measures the inhibition of a specific signaling pathway, while a cytotoxicity assay measures the prevention of cell death, which is a downstream consequence of that signaling.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
TNF-α-Induced NF-κB Activation Assay for this compound
This protocol is based on the characterization of this compound's activity in inhibiting TNF-α-induced NF-κB signaling.
Objective: To determine the concentration of this compound required to inhibit 50% of the TNF-α-induced NF-κB activation (EC50) in A549 cells.
Materials:
-
A549 cells (human lung carcinoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
This compound
-
NF-κB reporter construct (e.g., luciferase reporter plasmid driven by an NF-κB response element)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture A549 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density that allows for optimal growth and transfection.
-
Transfect the cells with the NF-κB luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the reporter gene for 24-48 hours.
-
-
Compound Treatment and TNF-α Stimulation:
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the transfected cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL).
-
Include appropriate controls: untreated cells, cells treated with TNF-α alone, and cells treated with this compound alone.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
-
TNF-α-Induced Cytotoxicity Assay for Etanercept
This protocol is a standard method for assessing the neutralizing activity of TNF-α inhibitors.
Objective: To determine the ability of etanercept to inhibit the cytotoxic effects of TNF-α on L929 cells.
Materials:
-
L929 cells (murine fibroblast cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human TNF-α
-
Actinomycin D
-
Etanercept
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed L929 cells in a 96-well plate at a density of approximately 2 x 104 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound and TNF-α Incubation:
-
Prepare serial dilutions of etanercept in assay medium.
-
In a separate plate or tubes, pre-incubate the serially diluted etanercept with a fixed, sub-maximal cytotoxic concentration of TNF-α (e.g., 1 ng/mL) for a specified period (e.g., 30-60 minutes) at 37°C to allow for binding.
-
-
Cell Treatment:
-
Add the TNF-α/etanercept mixtures to the L929 cells.
-
Add Actinomycin D to all wells (except for the untreated control) to a final concentration of 1 µg/mL to sensitize the cells to TNF-α-induced apoptosis.
-
Include appropriate controls: untreated cells, cells treated with TNF-α and Actinomycin D alone, and cells treated with etanercept alone.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol. For an MTT assay, this involves adding the MTT reagent, incubating, solubilizing the formazan crystals, and reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of etanercept relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the etanercept concentration.
-
Determine the concentration of etanercept that results in 50% inhibition of TNF-α-induced cytotoxicity (IC50).
-
Signaling Pathway and Points of Intervention
The following diagram illustrates the TNF-α signaling pathway and the distinct points at which etanercept and this compound exert their inhibitory effects.
Caption: TNF-α signaling pathway and inhibitor intervention points.
References
A Comparative Guide to R-7050 and Other Small Molecule TNFR Antagonists for Researchers
In the landscape of autoimmune and inflammatory disease research, the tumor necrosis factor (TNF) signaling pathway remains a pivotal target for therapeutic intervention. While biologic TNF antagonists have achieved significant clinical success, the development of small molecule inhibitors offers the promise of oral administration and potentially more targeted mechanisms of action. This guide provides a comparative overview of R-7050 and other notable small molecule TNFR antagonists, with a focus on their mechanisms, available quantitative data, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals actively working in this field.
Introduction to Small Molecule TNFR Antagonists
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that, upon binding to its receptors (TNFR1 and TNFR2), initiates a cascade of intracellular signaling events. These pathways can lead to diverse cellular responses, including inflammation, apoptosis, and cell survival. Dysregulation of TNF-α signaling is a hallmark of numerous inflammatory diseases. Small molecule antagonists of this pathway offer a promising alternative to biologic therapies. These compounds can be broadly categorized based on their mechanism of action: those that directly target the TNF-α cytokine and those that modulate the downstream signaling cascade.
This compound is a cell-permeable triazoloquinoxaline compound that represents a distinct class of TNFR antagonists. Unlike many biologics and other small molecules that prevent TNF-α from binding to its receptor, this compound acts intracellularly. It selectively inhibits the association of TNFR1 with crucial downstream adaptor proteins, namely TNFR-associated death domain (TRADD) and Receptor-Interacting Protein 1 (RIP1).[1] This blockade prevents the formation of the signaling complex required for the activation of downstream pathways such as NF-κB and MAPK.[2]
Other prominent small molecule TNFR antagonists, such as UCB-9260 and Balinatunfib (SAR441566) , employ a different strategy. These molecules bind directly to the soluble TNF-α trimer, stabilizing it in an asymmetric and inactive conformation. This allosteric modulation prevents the TNF-α trimer from effectively binding to and activating TNFR1, thereby inhibiting downstream signaling.[3][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound, UCB-9260, and Balinatunfib. It is important to note that a direct head-to-head comparison is challenging due to the use of different experimental assays and conditions in the cited literature. The data presented here is intended to provide a snapshot of the reported potency and binding affinity for each compound.
Table 1: Quantitative Data for this compound
| Parameter | Value | Assay | Cell Line/System | Reference |
| EC50 | 0.63 µM | Inhibition of TNFα-induced ICAM-1 expression | A549 cells | [5] |
| EC50 | 1.45 µM | Inhibition of IL-1β-induced ICAM-1 expression | A549 cells |
Table 2: Quantitative Data for UCB-9260
| Parameter | Value | Assay | Cell Line/System | Reference |
| Kd | 13 nM | Surface Plasmon Resonance (SPR) | Recombinant human TNF | |
| IC50 | 202 nM | NF-κB reporter gene assay | HEK-293 cells | |
| IC50 | 116 nM | TNF-dependent cytotoxicity assay | L929 cells (human TNF) | |
| IC50 | 120 nM | TNF-dependent cytotoxicity assay | L929 cells (mouse TNF) |
Table 3: Quantitative Data for Balinatunfib (SAR441566)
| Parameter | Value | Assay | Cell Line/System | Reference |
| Kd | 15.1 nM | Surface Plasmon Resonance (SPR) | Recombinant human TNF | |
| IC50 | 35 nM | Inhibition of Zymosan-activated CD11b expression | Human whole blood | |
| IC90 | 163 nM | Inhibition of Zymosan-activated CD11b expression | Human whole blood |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these small molecule antagonists are best understood in the context of the TNFR1 signaling pathway.
Caption: TNFR1 signaling pathway and points of inhibition by small molecules.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of small molecule TNFR antagonists.
NF-κB Luciferase Reporter Gene Assay
This assay is widely used to quantify the inhibition of the NF-κB signaling pathway.
Caption: General workflow for an NF-κB luciferase reporter assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells, stably transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites, are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well white-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control. The cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).
-
TNF-α Stimulation: Cells are then stimulated with a concentration of TNF-α known to induce a robust luciferase signal (e.g., 10 ng/mL).
-
Incubation: The plate is incubated for a further period (e.g., 6 hours) to allow for luciferase expression.
-
Lysis and Luminescence Reading: The medium is removed, and cells are lysed. A luciferase assay reagent is added to each well, and luminescence is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the TNF-α stimulated control without the inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule and its protein target.
Detailed Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the target protein (e.g., recombinant human TNF-α) is immobilized onto the chip surface.
-
Analyte Preparation: The small molecule antagonist (e.g., UCB-9260 or Balinatunfib) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the small molecule are then injected sequentially over the surface. The association and dissociation of the small molecule to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the surface.
-
Regeneration: Between each analyte injection, the sensor surface is regenerated using a specific buffer to remove the bound small molecule.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Inhibition of Cell Surface Marker Expression (ICAM-1 or CD11b) by Flow Cytometry
This assay measures the ability of a compound to inhibit the TNF-α-induced upregulation of cell surface adhesion molecules.
Detailed Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., A549 for ICAM-1) or primary cells (e.g., human whole blood for CD11b) are pre-incubated with various concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with TNF-α or another appropriate stimulus (e.g., Zymosan for CD11b in whole blood) to induce the expression of the target surface marker.
-
Staining: After incubation, the cells are washed and stained with a fluorescently labeled antibody specific for the cell surface marker (e.g., anti-ICAM-1-FITC or anti-CD11b-PE).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each treatment condition. The percentage of inhibition is calculated, and the EC50 or IC50 value is determined from the dose-response curve.
TRADD and RIP1 Co-Immunoprecipitation Assay
This assay is used to assess the ability of a compound, such as this compound, to disrupt the interaction between TNFR1 and its downstream adaptors.
Detailed Methodology:
-
Cell Culture and Treatment: Cells expressing TNFR1 (e.g., Jurkat cells) are treated with the test compound or vehicle control.
-
Stimulation: The cells are then stimulated with TNF-α to induce the formation of the TNFR1 signaling complex.
-
Cell Lysis: The cells are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against TNFR1, which is coupled to protein A/G beads. This step pulls down TNFR1 and any associated proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies specific for TRADD and RIP1 to detect their presence in the immunoprecipitated complex.
-
Analysis: A reduction in the amount of co-immunoprecipitated TRADD and RIP1 in the presence of the compound indicates inhibition of their association with TNFR1.
Conclusion
This compound, UCB-9260, and Balinatunfib represent promising advancements in the development of small molecule TNFR antagonists. Their distinct mechanisms of action provide different strategies for modulating the TNF signaling pathway. This compound offers an intracellular point of intervention by disrupting the formation of the TNFR1 signaling complex, while UCB-9260 and Balinatunfib act extracellularly by allosterically inhibiting the TNF-α cytokine itself.
The quantitative data available, while not directly comparable across all assays, demonstrates the high potency of these compounds. The selection of a particular antagonist for further research or development will depend on the specific therapeutic goals and the desired pharmacological profile. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other emerging small molecule TNFR inhibitors. As the field progresses, head-to-head comparative studies will be invaluable for elucidating the relative strengths and potential applications of these different therapeutic approaches.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
R-7050: A Comparative Analysis of its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental drug R-7050, focusing on its cross-reactivity with various receptors. This compound is a small molecule antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor (TNFR), demonstrating anti-inflammatory properties.[1] Unlike biologic TNF-α inhibitors that directly bind to TNF-α, this compound functions by selectively inhibiting the association of the TNF receptor with intracellular adaptor molecules, namely TNF receptor-associated death domain (TRADD) and receptor-interacting protein 1 (RIP1).[1] This guide summarizes the available quantitative data, details the experimental methodologies used for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Cross-Reactivity Profile of this compound
The selectivity of this compound has been primarily characterized by its inhibitory effects on cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in inflammatory responses. The available data indicates a preferential inhibition of TNF-α-mediated signaling over that of Interleukin-1β (IL-1β).
| Target Pathway | Assay | This compound Potency (EC50) | Reference |
| TNF-α-induced ICAM-1 Expression | Cellular Assay | 0.63 µM | [1] |
| IL-1β-induced ICAM-1 Expression | Cellular Assay | 1.45 µM | [1] |
Initial screenings have also provided qualitative insights into the broader selectivity of this compound.
| Receptor Family | Interaction |
| Lysophosphatidic acid (LPA) receptor | Exhibited inhibitory effects |
| Interleukin-1β Receptor (IL-1βR) | Exhibited inhibitory effects (weaker than TNFαR) |
| Insulin Receptor (InsulinR) | No inhibitory effects observed |
| Insulin-like Growth Factor Receptor (IGFR) | No inhibitory effects observed |
| Epidermal Growth Factor Receptor (EGFR) | No inhibitory effects observed |
Experimental Methodologies
The following sections detail the experimental protocols employed to characterize the selectivity and mechanism of action of this compound. These are based on the methodologies described in the primary literature.
ICAM-1 Expression Assay
This cellular assay is designed to quantify the inhibitory effect of this compound on the expression of ICAM-1 induced by pro-inflammatory cytokines like TNF-α and IL-1β.
Cell Culture:
-
Human lung epithelial cells (A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and grown to confluence.
Compound Treatment and Cytokine Stimulation:
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Following pre-incubation, cells are stimulated with a predetermined optimal concentration of either recombinant human TNF-α or IL-1β.
-
Control wells include cells treated with cytokine alone and untreated cells.
Detection of ICAM-1 Expression:
-
After an incubation period (typically 18-24 hours), the cell culture medium is removed.
-
The cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
Non-specific binding sites are blocked using a blocking buffer (e.g., BSA in PBS).
-
Cells are then incubated with a primary antibody specific for human ICAM-1.
-
Following washing steps, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
Data Analysis:
-
The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of ICAM-1 expression against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation Assay for TNFR1-TRADD-RIP1 Complex Formation
This biochemical assay is used to determine if this compound inhibits the physical association of the TNF receptor 1 (TNFR1) with its downstream signaling adaptors, TRADD and RIP1.
Cell Lysis and Protein Extraction:
-
Cells (e.g., HEK293T) are treated with or without this compound and then stimulated with TNF-α.
-
Cells are lysed in a buffer that preserves protein-protein interactions.
-
The total protein concentration of the lysates is determined.
Immunoprecipitation:
-
The cell lysates are incubated with an antibody that specifically targets TNFR1, which is often coupled to agarose or magnetic beads.
-
This allows for the "pull-down" of TNFR1 and any proteins that are bound to it.
Western Blotting:
-
The immunoprecipitated protein complexes are washed to remove non-specifically bound proteins.
-
The proteins are then eluted from the beads and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is then probed with primary antibodies specific for TRADD and RIP1 to detect their presence in the immunoprecipitated complex.
-
A secondary antibody conjugated to a detectable marker is used for visualization.
Data Analysis:
-
The intensity of the bands corresponding to TRADD and RIP1 in the presence and absence of this compound is compared to determine the inhibitory effect of the compound on the formation of the TNFR1-TRADD-RIP1 complex.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the ICAM-1 expression assay.
Caption: Workflow for the co-immunoprecipitation assay.
References
Confirming R-7050 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the cellular target engagement of R-7050, a known inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling. We will explore key experimental approaches to demonstrate the interaction of this compound with its target and compare its potential efficacy with other alternative TNFR1 inhibitors. This guide offers detailed experimental protocols and data presentation strategies to facilitate your research.
This compound is a small molecule that inhibits TNF-α-induced signaling by blocking the association of TNFR1 with the downstream adaptor proteins TRADD and RIP1.[1] This disruption prevents the activation of critical inflammatory pathways, including NF-κB and MAPK signaling.[1] Verifying that a compound like this compound engages its intended target within the complex cellular environment is a critical step in drug development.[2][3]
Comparative Analysis of TNFR1 Inhibitors
To objectively assess the performance of this compound, it is essential to compare it against other molecules targeting the same pathway. These alternatives can be broadly categorized into small molecules and biologics.
| Inhibitor Class | Examples | Mechanism of Action |
| Small Molecules | This compound | Inhibits TNFR1 association with TRADD and RIP1.[1] |
| Zafirlukast & Analogs | Allosterically modulates TNFR1 conformation. | |
| UCB-6876, UCB-5307 | Stabilize an asymmetric, inactive form of the TNFα trimer. | |
| Biologics | Etanercept | A soluble TNF receptor that sequesters TNFα, preventing it from binding to TNFR1/2. |
| GSK1995057 | A domain antibody that selectively antagonizes TNFR1. | |
| Infliximab, Adalimumab | Monoclonal antibodies that neutralize TNFα. |
Key Experimental Approaches to Confirm Target Engagement
Three primary methods can be employed to confirm and compare the target engagement of this compound and its alternatives in a cellular context:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the disruption of protein-protein interactions, such as the this compound-mediated blockage of TRADD and RIP1 binding to TNFR1.
-
Western Blotting for Downstream Signaling: This method provides functional evidence of target engagement by measuring the inhibition of downstream signaling pathways, such as the phosphorylation of key proteins in the NF-κB cascade.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and should be optimized for the specific cell line and antibodies used.
Objective: To determine if this compound and alternative compounds bind to and stabilize TNFR1 in cells.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound, an alternative inhibitor (e.g., Zafirlukast), or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Shock:
-
After incubation, wash the cells with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Detection and Quantification:
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for TNFR1.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that this compound disrupts the interaction between TNFR1 and its downstream adaptors, TRADD and RIP1.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Pre-treat cells with this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 100 ng/mL) for 15-30 minutes to induce the formation of the TNFR1 signaling complex.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-TNFR1 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against TRADD and RIP1. A decrease in the amount of co-immunoprecipitated TRADD and RIP1 in the this compound-treated sample compared to the control indicates that this compound disrupts these interactions.
-
Western Blot for NF-κB Pathway Activation
Objective: To functionally confirm target engagement by measuring the inhibition of TNFα-induced NF-κB signaling.
Signaling Pathway:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with different concentrations of this compound, an alternative inhibitor, or vehicle for 1-2 hours.
-
Stimulate with TNFα (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phosphorylation of IκBα and p65 in the presence of this compound would confirm the inhibition of the NF-κB pathway.
-
Data Presentation and Interpretation
For a clear comparison, all quantitative data should be summarized in tables.
Table 1: CETSA Data Summary
| Compound | Concentration (µM) | TNFR1 Melting Temp (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle | - | 55.2 | - |
| This compound | 1 | 58.1 | +2.9 |
| 10 | 60.5 | +5.3 | |
| Alternative A | 1 | 57.5 | +2.3 |
| 10 | 59.2 | +4.0 |
Table 2: Co-Immunoprecipitation Densitometry Analysis
| Treatment | Co-IP: TNFR1 | IB: TRADD (Relative Intensity) | IB: RIP1 (Relative Intensity) |
| Vehicle + TNFα | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) + TNFα | 1.0 | 0.3 | 0.2 |
| Alternative A (10 µM) + TNFα | 1.0 | 0.5 | 0.4 |
Table 3: Western Blot Densitometry for NF-κB Pathway
| Treatment | p-IκBα / Total IκBα (Fold Change) | p-p65 / Total p65 (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| TNFα | 8.5 | 6.2 |
| This compound (10 µM) + TNFα | 1.5 | 1.2 |
| Alternative A (10 µM) + TNFα | 2.8 | 2.5 |
By employing these methodologies and presenting the data in a structured format, researchers can effectively confirm the cellular target engagement of this compound and objectively compare its performance against other TNFR1 inhibitors. This comprehensive approach will provide robust evidence of the compound's mechanism of action and its potential as a therapeutic agent.
References
Assessing the Specificity of R-7050's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule TNF-α receptor 1 (TNFR1) signaling inhibitor, R-7050, with other emerging alternatives. The information presented herein is based on available experimental data to assist researchers in evaluating the specificity and potential of these compounds in targeting TNF-α-mediated pathologies.
Introduction to this compound and the TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Dysregulation of TNF-α signaling is a key driver in a multitude of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The biological effects of TNF-α are primarily mediated through its interaction with two distinct receptors: TNFR1 and TNFR2. While TNFR1 activation is predominantly associated with pro-inflammatory and apoptotic signaling, TNFR2 is linked to tissue regeneration and immune modulation.
This compound is a cell-permeable triazoloquinoxaline compound that acts as a selective inhibitor of TNF-α induced cellular signaling.[1] Unlike biologic TNF-α inhibitors that sequester the ligand, this compound functions by blocking the association of TNFR1 with downstream intracellular adaptor proteins, namely TNFR1-associated death domain (TRADD) and Receptor-Interacting Protein 1 (RIP1).[2] This disruption prevents the activation of key inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] The selective inhibition of TNFR1 signaling is a promising therapeutic strategy, as it may spare the potentially beneficial effects of TNFR2 signaling.
Comparative Analysis of this compound and Alternatives
The development of small molecule inhibitors targeting the TNF-α pathway is an active area of research. This section compares this compound with other notable small molecule inhibitors: SAR441566 (Balintumafib), SPD-304, and C87. It is important to note that the following data is compiled from various independent studies, and direct head-to-head comparisons under identical experimental conditions are limited. The presented values should therefore be interpreted with this in mind.
Quantitative Performance Data
| Compound | Target | Mechanism of Action | IC50 / Kd | Assay Type | Reference |
| This compound | TNFR1 Signaling | Inhibits TNFR1-TRADD/RIP1 association | EC50 = 0.63 µM | TNFα-induced ICAM-1 expression | [1] |
| SAR441566 | Soluble TNF-α | Stabilizes an asymmetric, receptor-incompetent form of the TNF-α trimer | Kd = 15.1 nM | Surface Plasmon Resonance (SPR) | [3] |
| IC50 = 35 nM | Zymosan-stimulated CD11b expression in human whole blood | ||||
| SPD-304 | TNF-α | Induces disassembly of the TNF-α trimer | IC50 = 22 µM | Inhibition of TNFR1 binding to TNF-α | |
| IC50 = 12 µM | ELISA (TNFα/TNFR1 binding) | ||||
| C87 | TNF-α | Directly binds to TNF-α | IC50 = 8.73 µM | TNFα-induced cytotoxicity in L929 cells |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for this compound and its alternatives within the TNF-α signaling cascade.
Caption: Mechanism of action of this compound and alternatives in the TNFR1 signaling pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the data presented, this section details the methodologies for key experiments cited in the assessment of these inhibitors.
TNFR1 Binding Assay (ELISA-based)
This protocol is adapted from methodologies used to assess the inhibition of TNF-α binding to its receptor.
Objective: To quantify the ability of a small molecule inhibitor to block the interaction between TNF-α and TNFR1.
Materials:
-
96-well microtiter plates
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - 0.05% Tween 20 in PBS)
-
Test compounds (this compound or alternatives)
-
Anti-TNF-α antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant human TNFR1 overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound receptor.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells.
-
Add serial dilutions of the test compound to the wells.
-
Add a constant concentration of recombinant human TNF-α to the wells and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound TNF-α and test compound.
-
Add HRP-conjugated anti-TNF-α antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
The percentage of inhibition is calculated relative to a control with no inhibitor, and IC50 values are determined by non-linear regression.
Caption: Workflow for an ELISA-based TNFR1 binding assay.
NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a common method to assess the inhibition of TNF-α-induced NF-κB activation in a cellular context.
Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by a small molecule.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Recombinant human TNF-α.
-
Test compounds (this compound or alternatives).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of TNF-α for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to cells stimulated with TNF-α in the absence of the inhibitor.
-
Determine IC50 values using a dose-response curve.
Kinase Profiling for Off-Target Assessment
A critical aspect of assessing the specificity of any inhibitor is to screen it against a broad panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of a test compound against a large number of purified kinases.
Methodology: Kinase profiling is typically performed by specialized contract research organizations (CROs) using various assay formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays. A common workflow involves:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The compound is incubated with a panel of individual purified kinases, a specific substrate for each kinase, and ATP (often radiolabeled).
-
Detection: The amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated, and IC50 values are determined for any significant off-target interactions.
Caption: General workflow for kinase profiling to assess off-target effects.
Conclusion
This compound represents a targeted approach to inhibiting TNF-α signaling by specifically interfering with the TNFR1 intracellular signaling complex. The comparative data, while not from direct head-to-head studies, suggests that this compound and its alternatives exhibit distinct mechanisms and potencies. SAR441566 appears to be a highly potent inhibitor that stabilizes an inactive form of TNF-α, while SPD-304 and C87 act by disrupting the TNF-α trimer or through direct binding, respectively.
A comprehensive assessment of the specificity of this compound would require further investigation, including a broad kinase profile and cell-based selectivity assays against a wider range of inflammatory stimuli. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. For researchers in the field of drug development, a thorough evaluation of both on-target potency and off-target effects is crucial for the advancement of novel and safe anti-inflammatory therapeutics.
References
Safety Operating Guide
Proper Disposal Procedures for R-7050: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the TNF-α antagonist R-7050 is paramount in a laboratory setting. This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this compound.
This compound, a cell-permeable triazoloquinoxaline compound, is a selective inhibitor of TNF-α induced cellular signaling.[1] As a potent research chemical, its disposal requires adherence to strict protocols to mitigate risks to personnel and the environment. This document outlines the necessary procedures for the safe disposal of this compound, including immediate safety measures, required personal protective equipment (PPE), and spill response.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear approved safety glasses with side shields or goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for its safe handling and management.
| Property | Value | Reference |
| CAS Number | 303997-35-5 | |
| Molecular Formula | C₁₆H₈ClF₃N₄S | |
| Appearance | Solid | |
| Oral Toxicity | Acute toxicity, oral (Category 4) | |
| Skin Corrosion/Irritation | Category 2 | |
| Eye Damage/Irritation | Category 2A | |
| Respiratory Irritation | Category 3 |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide them with all necessary information about the waste, including the SDS for this compound.
-
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as listed above.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill kit.
-
-
Decontaminate:
-
Decontaminate the spill area and any contaminated equipment by wiping with a suitable solvent, such as alcohol.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Dispose of Waste: All materials used to clean the spill, including the absorbent material and contaminated PPE, must be disposed of as hazardous waste.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling R-7050
Essential Safety and Handling Guide for R-7050
A Note on Chemical Identification: The designation "this compound" is not a standardized chemical identifier. Laboratory chemicals are typically designated by a CAS (Chemical Abstracts Service) number for precise identification. Initial research indicates that "this compound" may refer to different products. The most probable candidates for a research and drug development setting are Sigma-Aldrich's Fatty Acid Supplement (Product Number: F7050) , used in cell culture, or Plasthall® 7050 , a monomeric plasticizer. Given the target audience of researchers and scientists, this guide will focus on the handling of Sigma-Aldrich F7050 . It is imperative to confirm the identity of your specific substance by checking the manufacturer's label and Safety Data Sheet (SDS) before proceeding.
Personal Protective Equipment (PPE) for Sigma-Aldrich F7050
Sigma-Aldrich's F7050 is an animal-component free, sterile-filtered liquid supplement for cell culture.[1][2][3] While it is not classified as hazardous, adherence to standard laboratory safety protocols is essential to ensure personal and environmental protection.
Engineering Controls
-
Ventilation: Use in a well-ventilated area. A biological safety cabinet is recommended for cell culture applications to maintain sterility and operator safety.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment
-
Eye and Face Protection:
-
Wear safety glasses with side shields or chemical safety goggles.
-
-
Hand Protection:
-
Chemical-resistant gloves are mandatory. Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.
-
| Glove Specification (for Sigma-Aldrich F7050) | Recommendation |
| Material | Nitrile Rubber |
| Minimum Layer Thickness | 0.11 mm |
| Breakthrough Time | 480 minutes |
| Tested Material Example | Dermatril® (KCL 740 / Aldrich Z677272) |
Data sourced from the supplier's Safety Data Sheet. If used in a solution or mixed with other substances, consult the glove supplier.
-
Skin and Body Protection:
-
A standard laboratory coat should be worn.
-
-
Respiratory Protection:
-
Respiratory protection is generally not required unless aerosols are generated.
-
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Review the Safety Data Sheet (SDS) before use.
-
Don the appropriate PPE as outlined above.
-
Handle the substance in a designated clean area, such as a biological safety cabinet, to prevent contamination of the product and the laboratory environment.
-
Avoid contact with eyes, skin, and clothing.
-
After handling, wash hands thoroughly.
-
-
Storage:
-
Store the product in a tightly closed container at the recommended storage temperature of 2-8°C.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Wearing appropriate PPE, cover the spill with a liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Clean the affected area thoroughly.
Disposal Plan
-
Waste Disposal: All waste materials, including empty containers and contaminated disposables, must be disposed of in accordance with federal, state, and local environmental regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.
Safety Workflow Diagram
Caption: Workflow for safe handling of Sigma-Aldrich F7050.
Information on Plasthall® 7050
For the sake of comprehensive safety, if the "this compound" in your laboratory is identified as Plasthall® 7050 , the following PPE is recommended by its manufacturer:
-
Eye/Face Protection: Tight sealing safety goggles.
-
Skin and Body Protection: Suitable protective clothing.
-
Spill Management: For spills, dike and contain with an inert material (e.g., sand, earth).
This substance is not considered hazardous under the OSHA Hazard Communication Standard. However, good industrial hygiene and safety practices should always be followed. Always refer to the specific SDS provided by the manufacturer for detailed guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
